molecular formula C19H28N2O7 B13433227 Roxatidine-d10 Hemioxalate

Roxatidine-d10 Hemioxalate

Cat. No.: B13433227
M. Wt: 406.5 g/mol
InChI Key: SRDQKICJPUSODU-WPDGUVEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roxatidine-d10 Hemioxalate is a useful research compound. Its molecular formula is C19H28N2O7 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Roxatidine-d10 Hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Roxatidine-d10 Hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28N2O7

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid

InChI

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2;

InChI Key

SRDQKICJPUSODU-WPDGUVEOSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)CO)([2H])[2H])([2H])[2H])[2H].C(=O)(C(=O)O)O

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

The Role of Roxatidine-d10 Hemioxalate in Advancing Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Roxatidine-d10 Hemioxalate, focusing on its critical application in scientific research, particularly within the domain of drug metabolism and pharmacokinetics (DMPK). Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific principles and practical methodologies underpinning the use of isotopically labeled compounds for precise and reliable bioanalysis.

Introduction: Understanding Roxatidine and the Imperative for Precision

Roxatidine, the active metabolite of the prodrug Roxatidine Acetate, is a potent and specific histamine H₂ receptor antagonist.[1] Clinically, it is employed for the treatment of gastric and duodenal ulcers, as well as other conditions related to excessive gastric acid secretion, such as gastroesophageal reflux disease.[2][3] Its mechanism of action involves competitively blocking histamine H₂ receptors on gastric parietal cells, thereby inhibiting gastric acid production.[1]

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs like Roxatidine. These studies require highly accurate and sensitive analytical methods to quantify the drug's concentration in complex biological matrices, such as human plasma.[4] The integrity of this data is paramount, as it informs dosing regimens, safety profiles, and regulatory submissions. To achieve the necessary level of precision and accuracy, stable isotope-labeled internal standards have become the gold standard in quantitative bioanalysis by mass spectrometry.

The Scientific Rationale for Isotopic Labeling

Roxatidine-d10 Hemioxalate is a deuterated analog of Roxatidine. In this molecule, ten hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. This subtle modification is the key to its utility in research.

The Principle of the Ideal Internal Standard

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to samples. Its purpose is to correct for variations that can occur during sample processing and analysis. An ideal IS should behave identically to the analyte of interest (in this case, Roxatidine) throughout the entire analytical workflow—from extraction and chromatography to ionization in the mass spectrometer.

Stable isotope-labeled standards like Roxatidine-d10 are considered the most effective internal standards for several reasons:

  • Physicochemical Similarity : Being chemically identical to the analyte, they exhibit the same extraction recovery, chromatographic retention time, and ionization response.[5]

  • Correction for Matrix Effects : Biological samples contain numerous endogenous components that can enhance or suppress the ionization of the analyte, a phenomenon known as the "matrix effect." Because the deuterated standard co-elutes and is affected by the matrix in the same way as the non-labeled analyte, it provides a reliable basis for correction.

  • Mass-Based Differentiation : The key difference is its mass. The deuterium atoms increase the molecular weight of Roxatidine-d10, allowing it to be distinguished from the native Roxatidine by the mass spectrometer. This mass difference is large enough to prevent isotopic overlap but does not significantly alter the molecule's chemical behavior.

The diagram below illustrates the logical relationship between the analyte, the internal standard, and the analytical process, highlighting how the IS corrects for variability.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_correction Correction Principle A Biological Sample (Plasma + Roxatidine) B Add Roxatidine-d10 IS A->B C Extraction (LLE or SPE) B->C D LC Separation C->D E MS Detection D->E F Data Processing E->F G Analyte & IS experience similar loss/matrix effects H Calculate Ratio (Analyte Signal / IS Signal) G->H I Quantify vs. Calibration Curve H->I J Accurate Concentration I->J

Caption: Logic of using a stable isotope-labeled internal standard.

Core Application: Quantitative Bioanalysis via LC-MS/MS

The primary use of Roxatidine-d10 Hemioxalate is as an internal standard for the accurate quantification of Roxatidine in biological fluids during pharmacokinetic studies. The following protocol is a synthesized, representative methodology based on established and validated bioanalytical methods for Roxatidine.[4][6]

Materials and Reagents
Material/ReagentSpecification
Roxatidine Reference Standard>99.5% purity
Roxatidine-d10 Hemioxalate (IS)Isotopic purity ≥98%
Human Plasma (with Anticoagulant)Drug-free, sourced from a certified biobank
AcetonitrileHPLC or LC-MS grade
MethanolHPLC or LC-MS grade
tert-Butyl methyl etherHPLC grade
Ammonium Formate / Formic AcidLC-MS grade
WaterUltrapure (e.g., Milli-Q)
Experimental Workflow: From Plasma to Data

The overall workflow involves spiking the plasma sample with the internal standard, extracting both compounds, separating them chromatographically, and detecting them via mass spectrometry.

G Start Start: Plasma Sample Spike Spike with Roxatidine-d10 IS Start->Spike Vortex Vortex Mix Spike->Vortex Extract Liquid-Liquid Extraction (e.g., with tert-butyl methyl ether) Vortex->Extract Centrifuge Centrifuge to Separate Layers Extract->Centrifuge Evaporate Evaporate Organic Layer to Dryness Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject End End: Concentration Data Inject->End

Caption: Bioanalytical workflow for Roxatidine quantification.

Detailed Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

  • Roxatidine Stock (1 mg/mL): Accurately weigh and dissolve Roxatidine in methanol.

  • IS Stock (1 mg/mL): Accurately weigh and dissolve Roxatidine-d10 Hemioxalate in methanol.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare calibration curve standards and quality control (QC) samples.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., at a concentration of 500 ng/mL) to all samples except the blank.

  • Vortex briefly for 10 seconds.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to raise the pH and ensure Roxatidine is in its non-ionized form, which enhances extraction into an organic solvent.

  • Add 600 µL of tert-butyl methyl ether.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

3. LC-MS/MS Instrumentation and Conditions:

  • The following parameters provide a robust starting point for method development.

ParameterConditionRationale
HPLC System Agilent 1200 or equivalentProvides stable and reproducible gradients.
Column C8, 2.1 x 50 mm, 3.5 µmA C8 column offers good retention for moderately polar compounds like Roxatidine.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion electrospray.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity and peak shape.
Column Temp. 40°CEnsures reproducible retention times.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold, and re-equilibrate.A gradient is used to elute the analyte efficiently while cleaning the column.
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 4000)Required for quantitative MRM/SRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveRoxatidine contains basic nitrogen atoms that are readily protonated.
Monitoring Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

4. Mass Spectrometry Parameters (MRM Transitions):

  • The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Roxatidine307.3To be determined empiricallyThe precursor ion corresponds to the protonated molecule [M+H]⁺.[4] The product ion is a characteristic fragment.
Roxatidine-d10 (IS)317.4To be determined empiricallyThe precursor ion is [M+10+H]⁺, reflecting the 10 deuterium atoms. The product ion should be selected to be analogous to the Roxatidine fragment.

Causality Note: The selection of product ions is a critical step in method development. It is performed by infusing a pure solution of the standard into the mass spectrometer and performing a product ion scan on the precursor mass. The most stable and intense fragment ion is chosen for quantification to maximize sensitivity and specificity.

Method Validation and Data Interpretation

A bioanalytical method must be rigorously validated to ensure its reliability, following guidelines from regulatory bodies like the FDA or EMA.[6]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)Purpose
Linearity Correlation coefficient (r²) > 0.99Demonstrates a proportional response of the instrument to changes in analyte concentration.
Accuracy Within ±15% of nominal value (±20% at LLOQ)Measures how close the measured concentration is to the true concentration.
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of the results (both within a single run and between different runs).
Recovery Consistent and reproducibleMeasures the efficiency of the extraction process.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Defines the sensitivity of the assay. A typical LLOQ for Roxatidine is 2-5 ng/mL.[4][6]
Stability Analyte is stable under various storage and processing conditions.Ensures that the analyte does not degrade during the sample's lifecycle.

Data Interpretation: The concentration of Roxatidine in an unknown sample is calculated by determining the peak area ratio of the analyte to the internal standard (Roxatidine / Roxatidine-d10). This ratio is then plotted against the known concentrations of the calibration standards to generate a linear regression curve. The concentration of the unknown sample is then interpolated from this curve. The use of the d10-labeled standard ensures that any sample-to-sample variability in extraction efficiency or instrument response is nullified, leading to highly trustworthy and robust results.

Conclusion

Roxatidine-d10 Hemioxalate is an indispensable tool for modern bioanalytical research. Its role as a stable isotope-labeled internal standard is central to developing robust, accurate, and precise LC-MS/MS methods for the quantification of Roxatidine in biological matrices. By mimicking the analyte's behavior while being distinguishable by mass, it allows researchers to correct for analytical variability, thereby ensuring the highest level of data integrity in critical pharmacokinetic and drug development studies. The methodologies described herein provide a framework for the successful application of this key research compound.

References

  • Jeong, E. H., et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid Communications in Mass Spectrometry, 21(5), 329-335. Available at: [Link]

  • Hsiong, C. H., et al. (2005). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, 13(4), 338-343. Available at: [Link]

  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240-260. Available at: [Link]

  • Simon, B., et al. (1990). Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials. Scandinavian Journal of Gastroenterology. Supplement, 178, 48-57. Available at: [Link]

  • Pharmaffiliates. Roxatidine Acetate-impurities. Available at: [Link]

Sources

Topic: Synthesis and Isotopic Purity of Deuterated Roxatidine Standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of deuterated roxatidine, a critical internal standard for bioanalytical and pharmacokinetic studies. Roxatidine acetate is a histamine H₂ receptor antagonist used in the treatment of gastric ulcers.[1] Its deuterated analogue serves as an ideal internal standard in quantitative mass spectrometry assays due to its chemical identity and distinct mass, ensuring analytical accuracy.[2][3] This document details a robust synthetic route for preparing a deuterated roxatidine standard (d₂-Roxatidine) and outlines the orthogonal analytical methodologies—namely high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy—required to validate its chemical and isotopic purity. The protocols and rationale described herein are designed to provide researchers with a field-proven framework for producing and qualifying high-purity deuterated standards essential for drug development and regulatory submission.

The Imperative for Deuterated Standards in Roxatidine Bioanalysis

Roxatidine acetate is a prodrug that is rapidly converted to its active metabolite, roxatidine, upon oral administration.[4][5] To accurately quantify its concentration in complex biological matrices such as plasma or serum, stable isotope-labeled internal standards are indispensable. Deuterated standards are the preferred choice as they exhibit nearly identical chromatographic retention times and ionization efficiencies to the analyte but are easily distinguished by their higher mass.[6] This co-elution behavior is critical for correcting for variability during sample preparation and analysis, including matrix effects and ion suppression, thereby dramatically improving the precision and accuracy of liquid chromatography-mass spectrometry (LC-MS) assays.[3][7]

The synthesis of a deuterated standard is not merely about incorporating deuterium; it is a meticulous process that demands precise control over the location of the deuterium labels and a rigorous assessment of the final product's isotopic enrichment.[8] The presence of unlabeled (d₀) or insufficiently labeled species can compromise the integrity of quantitative data. Therefore, a self-validating workflow, combining a robust synthesis with orthogonal analytical verification, is paramount.

Strategic Synthesis of Deuterated Roxatidine (d₂-Roxatidine)

Rationale for the Synthetic Route and Deuteration Site

Several synthetic routes for roxatidine acetate have been published.[1][9][10] A common and efficient strategy involves the reductive amination of 3-hydroxybenzaldehyde with piperidine to form the key intermediate, 3-(1-piperidinylmethyl)phenol.[1][10] This specific step presents an ideal opportunity for deuterium incorporation.

By substituting the standard reducing agent, sodium borohydride (NaBH₄), with its deuterated counterpart, sodium borodeuteride (NaBD₄), two deuterium atoms can be selectively introduced at the benzylic position connecting the phenyl and piperidinyl moieties.[11] This choice is guided by several strategic considerations:

  • Chemical Stability: The C-D bonds at the benzylic position are highly stable and not susceptible to back-exchange under typical physiological or analytical conditions.

  • Synthetic Efficiency: The use of NaBD₄ is a cost-effective and straightforward modification to a well-established synthetic step, avoiding the need for complex, custom-synthesized deuterated building blocks.[12]

  • Mass Shift: The introduction of two deuterium atoms provides a +2 Da mass shift, which is sufficient for clear resolution from the unlabeled analyte in most mass spectrometers.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Reductive Amination (Deuteration) cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Amidation cluster_3 Step 4: Salt Formation A 3-Hydroxybenzaldehyde + Piperidine B Intermediate Iminium Ion A->B Condensation C 3-(1-Piperidinyl[d₂]methyl)phenol B->C Reduction (NaBD₄) E 3-(Piperidinyl[d₂]methyl)- phenoxypropylamine C->E Base (NaOH) DMSO/Toluene D 3-Chloropropylamine G d₂-Roxatidine Acetate E->G Triethylamine Toluene F Acetoxyacetyl Chloride I d₂-Roxatidine Acetate HCl (Final Product) G->I Ethanol/Acetone H HCl Gas

Caption: Synthetic workflow for d₂-Roxatidine Acetate HCl.

Detailed Experimental Protocol: Synthesis of d₂-Roxatidine Acetate HCl

This protocol is adapted from established methods for roxatidine synthesis.[10]

Step 1: Synthesis of 3-(1-Piperidinyl[d₂]methyl)phenol

  • In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) and piperidine (1.2 eq) in methanol under an inert atmosphere (N₂).

  • Stir the solution at room temperature for 30 minutes to facilitate iminium ion formation.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sodium borodeuteride (NaBD₄, 1.1 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Adjust the pH of the aqueous residue to ~9 with aqueous ammonia, resulting in the precipitation of a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the deuterated intermediate.

Step 2: Synthesis of 3-(Piperidinyl[d₂]methyl)-phenoxypropylamine

  • To a solution of 3-(1-Piperidinyl[d₂]methyl)phenol (1.0 eq) in a mixture of DMSO and toluene, add powdered NaOH (1.5 eq).

  • Heat the mixture to 110°C and reflux with a Dean-Stark trap to remove water.

  • After azeotropic distillation is complete, add 3-chloropropylamine hydrochloride (1.2 eq) and continue refluxing for 4 hours.

  • Cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product via column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol/Triethylamine) to obtain the desired amine.

Step 3 & 4: Synthesis of d₂-Roxatidine Acetate HCl

  • Dissolve the purified amine from Step 2 (1.0 eq) and triethylamine (1.5 eq) in toluene and cool to 0°C.

  • Slowly add a solution of acetoxyacetyl chloride (1.1 eq) in toluene dropwise.

  • Stir the reaction at 0°C for 1 hour, then at room temperature for 3 hours.

  • Filter the mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate to obtain crude d₂-Roxatidine acetate as an oil.

  • Dissolve the crude oil in a minimal amount of absolute ethanol. Add acetone until the solution becomes slightly turbid.

  • Bubble dry HCl gas through the solution until the pH reaches ~5. A white solid will precipitate.

  • Filter the solid, wash with cold acetone, and dry under vacuum to yield the final product, d₂-Roxatidine Acetate HCl.

Orthogonal Purity Analysis: A Self-Validating System

Characterizing a deuterated standard requires a two-pronged approach: confirming its chemical purity and quantifying its isotopic purity. Relying on a single analytical technique is insufficient; an orthogonal approach using multiple, independent methods provides a trustworthy and comprehensive assessment.[13][14]

G cluster_0 Chemical Purity Assessment cluster_1 Isotopic Purity Assessment A Synthesized d₂-Roxatidine Acetate HCl B HPLC-UV Analysis A->B D LC-HRMS Analysis A->D E ¹H qNMR Spectroscopy A->E C Chemical Purity (%) B->C Quantify impurities H Qualified Deuterated Standard C->H F Isotopic Enrichment (%) (d₀, d₁, d₂ distribution) D->F Measure isotopologue ratios G Site-Specific Deuteration (%) E->G Quantify residual ¹H signal F->H G->H

Caption: Orthogonal analytical workflow for purity validation.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The first step is to confirm the chemical purity of the synthesized standard, ensuring that any impurities are from the synthesis itself and not related to isotopic variants. A standard reversed-phase HPLC method with UV detection is suitable for this purpose.[15]

Protocol: HPLC-UV Purity Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.[15]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 277 nm.[5]

  • Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor.

Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

HRMS is the cornerstone for determining isotopic purity. It provides the distribution of different isotopologues (d₀, d₁, d₂, etc.) by resolving their distinct mass-to-charge ratios.[16][17]

Protocol: LC-HRMS Isotopic Distribution Analysis

  • Sample Preparation: Prepare a solution of the d₂-Roxatidine standard at approximately 1 µg/mL in 50:50 water:acetonitrile.

  • Chromatography: Use a rapid LC method to separate the analyte from any background ions.

  • Mass Spectrometry: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Acquire full scan data over a narrow mass range centered on the [M+H]⁺ ion of roxatidine (e.g., m/z 348-353).

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of the d₀, d₁, and d₂ species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each species relative to the total area of all isotopologues. This gives the species abundance.[8]

    • Correction: For high accuracy, the raw abundances must be corrected for the natural isotopic contribution of ¹³C, ¹⁵N, etc., from the d₀ and d₁ species that contribute to the d₁ and d₂ signals, respectively.[18][19]

Site-Specific Purity by Quantitative ¹H NMR (qNMR)

While HRMS provides the overall isotopic distribution, it does not confirm the location of the deuterium labels. qNMR serves as the orthogonal method to verify the site of deuteration and provide a highly accurate measure of isotopic enrichment at that specific position.[20][21] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[22]

For d₂-Roxatidine, we measure the small residual proton signal at the benzylic C-H position and compare its integral to that of a stable, non-deuterated proton signal within the molecule (e.g., the aromatic protons or protons on the propyl chain).

Protocol: ¹H qNMR Isotopic Purity Analysis

  • Sample Preparation: Accurately weigh ~15 mg of the d₂-Roxatidine standard and dissolve it in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Ensure a long relaxation delay (e.g., 5x T₁) to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Integration and Calculation:

    • Integrate a well-resolved, non-deuterated reference peak (e.g., an aromatic proton, integral set to 1.00 H).

    • Integrate the residual proton signal at the benzylic position (~4.2 ppm). This integral will be very small.

    • The expected integral for this position if it were 100% ¹H is 2.00 H.

    • The % Deuteration at the target site is calculated as: % Deuteration = (1 - (Integral_residual / Integral_reference_expected)) * 100

Data Summary and Interpretation

The data from all three analytical methods should be consolidated to provide a complete purity profile for the deuterated standard.

ParameterMethodTypical SpecificationPurpose
Chemical Purity HPLC-UV> 98.0%Ensures the absence of non-isotopic chemical impurities.[5]
Isotopic Distribution LC-HRMSd₂ > 95%Determines the relative abundance of each isotopologue (d₀, d₁, d₂).[8]
d₀ < 0.5%
Site-Specific Deuteration ¹H qNMR> 99.0% DConfirms the location and quantifies the level of deuteration at the target site.[21]

Interpretation: A high-quality d₂-Roxatidine standard would exhibit high chemical purity by HPLC, a dominant d₂ peak in the mass spectrum, and a near-complete absence of the corresponding proton signal in the ¹H NMR spectrum. The combination of these results provides a high degree of confidence in the standard's identity and purity, rendering it suitable for demanding quantitative bioanalytical applications.

References

  • WO2017045648A1 - Preparation method for deuterated compound - Google P
  • CN113135874A - Synthetic method of roxatidine acetate - Google P
  • New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - Frontiers. (URL: [Link])

  • CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google P
  • CN1986535A - Synthesis process of roxatidine acetate hydrochloride - Google P
  • Deuterated Internal Standard: Significance and symbolism - Validated Articles. (URL: [Link])

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). (URL: [Link])

  • Roxatidine acetate - Wikipedia. (URL: [Link])

  • Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism - PubMed. (URL: [Link])

  • A Histamine H2 Receptor Antagonist, Roxatidine, Stimulates Mucus Secretion and Synthesis by Cultured Rabbit Gastric Mucosal Cells - ResearchGate. (URL: [Link])

  • A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed. (URL: [Link])

  • Isotopic analysis by nuclear magnetic resonance - Wikipedia. (URL: [Link])

  • Advances in Chemical Purity Assignment | qNMR Workshop - YouTube. (URL: [Link])

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (URL: [Link])

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. (URL: [Link])

  • A rapid and sensitive HPLC method for determination of roxatidine in human plasma - Journal of Food and Drug Analysis. (URL: [Link])

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (URL: [Link])

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API - Concerto Biosciences. (URL: [Link])

  • Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. (URL: [Link])

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. (URL: [Link])

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES - International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • Determination of Isotopic Purity by Accurate Mass LC/MS - ResearchGate. (URL: [Link])

  • Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism - PMC - NIH. (URL: [Link])

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC - NIH. (URL: [Link])

  • Isotope-ratio mass spectrometry - Wikipedia. (URL: [Link])

  • How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy? - ResearchGate. (URL: [Link])

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (URL: [Link])

  • Total synthesis of deuterated drugs a Synthesis of d2-Prothionamide... - ResearchGate. (URL: [Link])

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed. (URL: [Link])

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (URL: [Link])

Sources

Technical Guide: Deuterated Standards vs. Structural Analogs in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an Internal Standard (IS) is the single most critical variable determining assay robustness. While structural analogs offer a cost-effective entry point, they frequently fail to correct for the non-linear ionization variations inherent to electrospray ionization (ESI).

This guide delineates the mechanistic advantages of Stable Isotope Labeled (SIL) standards—specifically deuterated forms—over structural analogs. It further provides a technical deep-dive into the "Deuterium Isotope Effect," a chromatographic phenomenon that can compromise assay accuracy if ignored, and offers a validated protocol for selecting the correct IS for regulated bioanalysis (FDA M10/ICH M10 compliance).

The Bioanalytical Challenge: Matrix Effects & Ionization[1][2][3][4]

To understand the superiority of deuterated standards, one must first understand the enemy: Matrix Effects (ME) .

In ESI, analytes must compete for charge on the surface of evaporating droplets. Co-eluting matrix components (phospholipids, salts, endogenous proteins) can "steal" charge, leading to Ion Suppression (signal loss) or Ion Enhancement (signal gain).[1]

  • The Problem: Matrix effects are variable between patient samples.

  • The Requirement: An IS must experience the exact same suppression event as the analyte to mathematically correct for it.

Visualization: The Mechanism of Ion Suppression

The following diagram illustrates how co-eluting matrix components interfere with analyte ionization, and how an IS must co-elute to track this interference.

IonSuppression cluster_LC LC Column Separation cluster_ESI ESI Source (Droplet) Matrix Matrix Components (Phospholipids) Charge Limited Charge Availability Matrix->Charge Competes for Charge Analyte Target Analyte Analyte->Charge Competes for Charge IS_Analog Structural Analog IS (Different RT) Detector MS Detector Response IS_Analog->Detector Elutes Later/Earlier (Misses Suppression Zone) IS_Deuterated Deuterated IS (Co-eluting) IS_Deuterated->Charge Same Competition (Corrects Error) Charge->Detector Suppressed Signal

Figure 1: Mechanism of Ion Suppression.[1] Note how the Deuterated IS enters the source simultaneously with the analyte, while the Analog IS may elute outside the suppression window.

Structural Analogs: The "Good Enough" Trap

A structural analog is a compound chemically similar to the analyte (e.g., replacing a chlorine with a bromine, or extending an alkyl chain) but not isotopically labeled.

Performance Profile
FeatureBehaviorConsequence
Retention Time (RT) Different from analyte.The IS elutes in a different matrix window. It cannot correct for ion suppression occurring at the analyte's RT.
Extraction Recovery Variable. Solubility differs.If extraction efficiency drops for the analyte but not the analog, quantification fails.
Cost Low.Attractive for early discovery, but expensive in the long run due to failed validation runs.

Verdict: Analogs are suitable only when SIL standards are impossible to synthesize or for non-regulated, "quick-look" discovery screens.

The Gold Standard: Deuterated (SIL) Standards

Deuterated standards replace specific hydrogen atoms (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) with deuterium (

).
Mechanistic Advantages
  • Correction of Matrix Effects: Because the SIL-IS is chemically nearly identical, it co-elutes with the analyte. If the analyte signal is suppressed by 50% due to a phospholipid, the SIL-IS signal is also suppressed by 50%. The ratio remains constant.

  • Correction of Recovery Losses: Any loss during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) affects both equally.

  • Carrier Effect: In trace analysis (low pg/mL), analytes can adsorb to glass or plastic surfaces. A SIL-IS, added at a higher concentration, occupies these active sites, acting as a "carrier" to improve analyte recovery [1].

Technical Deep Dive: The Deuterium Isotope Effect

As a Senior Scientist, it is critical to acknowledge that deuterated standards are not "perfect." You must account for the Deuterium Isotope Effect .[2][3]

The Phenomenon

The C-D bond is shorter and more stable than the C-H bond. This results in a slightly smaller molar volume and lower lipophilicity for the deuterated molecule.

  • Chromatographic Consequence: In Reverse Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts [2].[4]

  • The Risk: If the RT shift is significant (e.g., >0.1 min) and the peak is narrow, the IS may partially separate from the analyte. If a matrix suppression zone is sharp, the IS might "escape" the suppression that the analyte suffers, ruining the correction.

Mitigation Strategies
  • Use

    
     or 
    
    
    
    :
    These isotopes do not alter lipophilicity or retention time. They are the absolute platinum standard but are significantly more expensive.
  • Minimize D-Label Count: A

    
     or 
    
    
    
    label usually causes negligible shift. A
    
    
    or higher label can cause shifts of 10–20 seconds.
  • Broaden the Peak: Slight separation is less risky if the chromatographic peaks are wider than the suppression event.

Experimental Protocol: IS Validation Workflow

This protocol is designed to validate the suitability of a Deuterated IS versus an Analog, compliant with FDA M10 guidelines [3].

Phase 1: The "Post-Column Infusion" Test (Matrix Effect Mapping)

Objective: Visualize where suppression occurs relative to your IS.

  • Setup: Infuse the Analyte (constant flow) into the MS source via a T-junction.

  • Injection: Inject a blank extracted biological matrix (plasma/urine) via the LC column.

  • Observation: Monitor the baseline of the infused analyte.[5] Drops or spikes indicate matrix effects.

  • Overlay: Inject your IS. Pass Criteria: The IS peak must fall exactly within the same suppression/enhancement profile as the analyte.

Phase 2: The "Recovery & Matrix Factor" Experiment

Objective: Quantify the correction efficiency.

Prepare three sets of samples (n=6 each) at Low and High QC levels:

  • Set A (Neat): Analyte + IS in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS.

  • Set C (Pre-Extraction Spike): Spike matrix with Analyte + IS, then extract.

Calculations:

  • Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A).

  • IS Normalized MF: (Analyte MF) / (IS MF).

    • Requirement: The IS Normalized MF should be close to 1.0 (or 100%) with CV < 15%. If the Analog IS gives a normalized MF of 1.5, it is failing to correct for suppression.

Decision Matrix: Selection Logic

Use this logic flow to select the appropriate standard for your assay.

DecisionMatrix Start Start: Select Internal Standard Regulated Is this a Regulated Study? (GLP/Clinical) Start->Regulated Budget Is Budget/Synthesis a Constraint? Regulated->Budget Yes Analog Use Structural Analog (High Risk) Regulated->Analog No (Discovery Only) C13_N15 Use 13C or 15N Labeled IS (Platinum Standard) Budget->C13_N15 High Budget / Critical Assay Deuterated Use Deuterated (D3-D6) IS (Gold Standard) Budget->Deuterated Standard Budget Check_RT Check RT Shift (Isotope Effect) Deuterated->Check_RT Check_RT->C13_N15 Shift > 0.1 min Check_RT->Deuterated Shift < 0.05 min

Figure 2: Decision Matrix for Internal Standard Selection.

Summary of Data Comparison

ParameterStructural AnalogDeuterated (

) IS
Carbon-13 (

) IS
Matrix Effect Correction Poor (Different RT)Excellent (Co-elutes)Perfect (Co-elutes)
Extraction Recovery VariableIdentical to AnalyteIdentical to Analyte
RT Shift Risk N/A (Intentional Separation)Moderate (Isotope Effect) None
Cost $


Regulatory Risk HighLowLowest

References

  • Wang, S., et al. (2007). Journal of Chromatography B. "The use of stable isotope labeled internal standards in quantitative LC-MS/MS." (Discusses carrier effects and adsorption).

  • Ioffe, V., & Zigman, S. (2011). BioForum. "Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod." (Detailed analysis of D-isotope RT shifts).

  • FDA. (2022).[6] "M10 Bioanalytical Method Validation and Study Sample Analysis." (Regulatory requirements for IS suitability).[7][8][9][10]

  • Matuszewski, B. K., et al. (2003). Analytical Chemistry. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." (The standard protocol for Matrix Factor calculations).

Sources

Technical Guide: Sourcing and Application of Roxatidine-d10 Hemioxalate in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Roxatidine-d10 Hemioxalate (CAS: 2832423-41-1 for the labeled salt form) is the critical stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of Roxatidine—the active metabolite of the H2-receptor antagonist Roxatidine Acetate.[1]

In high-throughput drug metabolism and pharmacokinetics (DMPK) studies, the use of a d10-labeled analog is superior to structural analogs (e.g., ranitidine) or lower-mass isotopes (d3/d4) because it provides a +10 Da mass shift. This shift effectively eliminates signal interference ("crosstalk") from the native analyte's isotopic envelope while maintaining identical chromatographic retention behavior to correct for matrix effects.

This guide details the technical criteria for selecting a supplier, the chemical rationale behind the "Hemioxalate" salt form, and a validated workflow for its application in LC-MS/MS bioanalysis.

Part 1: Technical Specifications & Sourcing Strategy

The "Supplier" for research-grade isotopes is not merely a vendor but a partner in data integrity. When sourcing Roxatidine-d10 Hemioxalate, the Certificate of Analysis (CoA) must be audited against the following three critical parameters to ensure experimental validity.

Isotopic Purity and Position
  • Requirement:

    
     Deuterated forms (
    
    
    
    ), with
    
    
    (native contribution)
    
    
    .
  • Scientific Rationale: The primary risk in using an internal standard is the contribution of non-labeled drug (

    
    ) from the standard itself, which artificially inflates the analyte signal in blank samples (carryover effect).
    
  • Structural Integrity: The 10 deuterium atoms are typically located on the piperidine ring (2,2,3,3,4,4,5,5,6,6-d10).

    • Why here? These positions are chemically stable and non-exchangeable. Deuterium on amide nitrogens or hydroxyl groups would exchange with the mobile phase (

      
      ), causing the mass shift to disappear during chromatography.
      
Chemical Purity and Salt Stoichiometry
  • Requirement:

    
     Chemical Purity.
    
  • Salt Form: Hemioxalate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Stoichiometry Impact: The hemioxalate form is a crystalline solid, offering superior stability compared to the free base (which can be an oil or hygroscopic solid).

    • Calculation: When preparing stock solutions, you must correct for the salt and purity.

    • Molecular Weight (Free Base d10): ~316.47 g/mol [3][4]

    • Molecular Weight (Hemioxalate Salt): ~361.5 g/mol (varies slightly by hydration, check specific CoA).

    • Correction Factor:

      
      
      
Qualified Suppliers

While many catalogs list this compound, the following manufacturers are recognized for providing verifiable CoAs with specific isotopic distribution data:

  • Toronto Research Chemicals (TRC): Cat# R700862 (Often the primary source for specific metabolites).

  • TLC Pharmaceutical Standards: Cat# R-402.

  • Cayman Chemical: Item No. 2832423-41-1.

  • Cymit Quimica / Merck: Often distribute for the above primary synthesizers.

Visualization: Supplier Qualification Decision Tree

SupplierQualification Start Start: Source Roxatidine-d10 CheckCoA Audit Certificate of Analysis (CoA) Start->CheckCoA CheckIso Isotopic Purity > 99%? (d0 contribution < 0.5%) CheckCoA->CheckIso CheckPos Label Position: Piperidine Ring? CheckIso->CheckPos Yes Reject REJECT SUPPLIER Risk of Signal Interference CheckIso->Reject No (High Background) CheckSalt Salt Form: Hemioxalate? CheckPos->CheckSalt Yes (Stable) CheckPos->Reject No (Exchangeable H) CheckSalt->Reject No (Hygroscopic Risk) Approve APPROVE & PURCHASE Calculate Salt Correction CheckSalt->Approve Yes

Figure 1: Decision logic for qualifying a reference standard supplier to ensure bioanalytical reliability.

Part 2: Bioanalytical Methodology (LC-MS/MS)

Once the material is sourced, it must be applied correctly. The following protocol is a field-proven workflow for quantifying Roxatidine in human plasma using the d10-Hemioxalate standard.

Mass Spectrometry Parameters (MRM)

Roxatidine ionizes efficiently in Positive Electrospray Ionization (+ESI).

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Roxatidine (Native) 307.2

176.1

3025100
Roxatidine-d10 (IS) 317.2

186.1

3025100

Note: The transition


 corresponds to the cleavage of the amide bond, retaining the piperidine moiety. Since the d10 label is on the piperidine ring, the fragment shifts from 176 to 186, preserving the +10 Da shift in the detector.
Sample Preparation (Protein Precipitation)

This method is preferred over SPE for Roxatidine due to its high recovery (>90%) and simplicity.

  • Aliquot: Transfer

    
     of plasma/serum into a 96-well plate.
    
  • IS Spike: Add

    
     of Roxatidine-d10 Working Solution  (
    
    
    
    in 50% MeOH).
  • Precipitation: Add

    
     of Acetonitrile (ACN) containing 0.1% Formic Acid.
    
  • Agitation: Vortex for 2 minutes at 1500 rpm.

  • Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Inject

    
     of the supernatant directly onto the LC-MS/MS.
    
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate:

    
    .
    
  • Gradient:

    • 0.0 - 0.5 min: 10% B (Isocratic hold)

    • 0.5 - 3.0 min: 10%

      
       90% B (Linear ramp)
      
    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90%

      
       10% B (Re-equilibration)
      
Visualization: The Bioanalytical Workflow

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: Roxatidine-d10 Sample->Spike Add IS Extract Protein PPT (Acetonitrile) Spike->Extract Mix Centrifuge Centrifuge 4000g / 10 min Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (+ESI MRM) LC->MS Retention Time Data Quantification (Area Ratio) MS->Data m/z 317.2 > 186.1

Figure 2: Step-by-step workflow from sample preparation to data acquisition.

Part 3: Handling and Stability

Storage Protocols
  • Powder: Store at

    
     under desiccated conditions. The hemioxalate salt is stable for 
    
    
    
    years if kept dry.
  • Stock Solution (1 mg/mL): Dissolve in DMSO or Methanol. Stable at

    
     for 6 months.
    
  • Working Solution: Avoid storing aqueous dilutions for

    
     hours due to potential ester hydrolysis (though Roxatidine is a metabolite, it contains an amide linkage susceptible to degradation at extreme pH).
    
The Deuterium Isotope Effect

Researchers must be aware that deuterated compounds are slightly less lipophilic than their native counterparts.

  • Observation: Roxatidine-d10 may elute slightly earlier (0.05 - 0.1 min) than native Roxatidine on high-efficiency C18 columns.

  • Mitigation: Ensure the integration window in your software (e.g., Analyst, MassLynx) is wide enough to capture both peaks, or use relative retention time (RRT) settings.

References

  • Lee, J., et al. (2007). "Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study." Rapid Communications in Mass Spectrometry, 21(2), 235-240. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Selection. Retrieved from [Link]

Sources

Technical Guide: Mass Shift Dynamics in Deuterated Compounds for MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding Mass Shift in Deuterated Compounds for MS Analysis Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Bioanalytical Scientists, DMPK Professionals

Abstract

The strategic incorporation of deuterium (


H) into small molecules is a cornerstone of modern bioanalysis, serving critical roles in internal standardization (SIL-IS), metabolic tracing, and structural elucidation.[1] However, the transition from protium (

H) to deuterium introduces physicochemical alterations beyond a simple change in nominal mass.[2] This guide dissects the theoretical and practical implications of deuterium labeling, focusing on exact mass shifts, chromatographic isotope effects, and fragmentation mechanics. It provides a self-validating workflow for integrating deuterated standards into regulated LC-MS/MS assays.
Theoretical Foundation: The Physics of the Mass Shift

The utility of deuterated compounds rests on the mass disparity between the proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H) and the deuteron (

H). While often approximated as a "+1 Da" shift per substitution, high-resolution mass spectrometry (HRMS) requires precision to the fifth decimal place to preclude isobaric interference.
1.1 Exact Mass Differential

The neutron added to the nucleus of deuterium significantly alters the atomic mass defect.

IsotopeSymbolExact Mass (Da)Mass Defect (mDa)
Protium

H
1.007825+7.825
Deuterium

H
2.014102+14.102
Difference

(

H -

H)
1.006277 +6.277

Implication for HRMS: For a molecule with


 deuterium substitutions, the exact mass shift is 

. In high-resolution workflows (e.g., Orbitrap or Q-TOF), a mass tolerance window set too tight around the integer mass (e.g., +1.0000) will result in signal loss for highly deuterated species.
  • Example: A

    
    -labeled analog shifts by 
    
    
    
    Da, not 9.0000 Da. A 5 ppm window must account for this +56 mDa defect.
1.2 Isotopic Purity & Binomial Distribution

Deuterated compounds are rarely 100% pure. The isotopic distribution follows a binomial expansion


, where 

is the enrichment percentage (e.g., 99% D) and

is the residual protium (1% H).
  • Critical Risk: Residual

    
     (unlabeled) species in the internal standard can cause false positives in the analyte channel.
    
  • Mitigation: The "Cross-Signal Check" protocol (detailed in Section 4).

Chromatographic Behavior: The Deuterium Isotope Effect

Contrary to the assumption that isotopologues co-elute perfectly, deuterium labeling induces a phenomenon known as the Chromatographic Deuterium Effect (CDE) .

2.1 Mechanism of Retention Time Shift

The C-D bond is shorter (approx. 0.005 Å) and vibrates at a lower frequency than the C-H bond due to the greater reduced mass of the C-D system. This results in:

  • Reduced Molar Volume: The deuterated molecule is slightly more compact.

  • Lower Lipophilicity: The C-D bond is less polarizable, reducing van der Waals interactions with the C18 stationary phase.

Result: Deuterated isotopologues typically elute earlier than their protium counterparts in Reversed-Phase LC (RPLC).

  • Magnitude: The shift increases with the number of deuterium atoms (

    
    ). A 
    
    
    
    -labeled molecule may elute 2–10 seconds earlier than the analyte.
  • Resolution: While usually negligible in low-resolution HPLC, UHPLC systems with sharp peaks may resolve the IS from the analyte, complicating integration windows in software like Skyline or Analyst.

Structural Elucidation: Fragmentation Dynamics

Deuterium labeling is a powerful tool for mapping fragmentation pathways. By observing which fragments retain the mass shift, researchers can pinpoint the location of specific functional groups.

3.1 The McLafferty Rearrangement

The classic McLafferty rearrangement involves the transfer of a


-hydrogen to a carbonyl oxygen via a 6-membered transition state.[3][4] Using deuterium at the 

-position confirms this mechanism.

Diagram 1: McLafferty Rearrangement Mechanism (H vs. D)

McLafferty cluster_0 Precursor Ion (Ketone) cluster_1 Transition State cluster_2 Product Ions M_H 2-Pentanone (H) m/z 86 (Gamma-H present) M_D 2-Pentanone-5,5,5-d3 m/z 89 (Gamma-D present) TS_H 6-Membered Ring Gamma-H transfers to O M_H->TS_H Ionization TS_D 6-Membered Ring Gamma-D transfers to O M_D->TS_D Ionization Prod_H Enol Radical Cation m/z 58 (Contains H) TS_H->Prod_H - Ethene (28 Da) Prod_D Deuterated Enol Cation m/z 59 (Contains D) TS_D->Prod_D - Ethene-d2 (30 Da)

Caption: Comparative fragmentation pathway showing the +1 Da mass shift in the product ion when the transferred gamma-hydrogen is replaced by deuterium.

Protocol: Validating a Deuterated Internal Standard (SIL-IS)

To ensure data integrity (E-E-A-T), a deuterated internal standard must be validated before use in quantitative bioanalysis. This protocol prevents common pitfalls like "cross-talk" (signal contribution).

Workflow Diagram: SIL-IS Validation

ValidationWorkflow start Start: Candidate SIL-IS step1 1. Isotopic Purity Scan (Q1 Scan) start->step1 step2 2. Cross-Signal Check A (Inject Pure SIL-IS -> Monitor Analyte Channel) step1->step2 decision1 Signal > 20% of LLOQ? step2->decision1 step3 3. Cross-Signal Check B (Inject ULOQ Analyte -> Monitor IS Channel) decision1->step3 No fail REJECT / DILUTE Reduce IS Conc. or Resynthesize decision1->fail Yes (Impure IS) decision2 Signal > 5% of IS Response? step3->decision2 step4 4. Retention Time Check (Compare Analyte vs. SIL-IS RT) decision2->step4 No decision2->fail Yes (Natural Abundance Overlap) pass VALIDATED Proceed to Method Validation step4->pass

Caption: Step-by-step decision tree for qualifying a Stable Isotope Labeled Internal Standard (SIL-IS) for regulated bioanalysis.

Detailed Protocol Steps
  • Preparation: Dissolve the deuterated standard to the target working concentration (typically 50–100% of the analyte's geometric mean concentration).

  • Step 1: Isotopic Purity Scan (Q1 MS):

    • Perform a full scan in Q1.

    • Success Criteria: The

      
       (unlabeled) peak intensity must be negligible. If the 
      
      
      
      peak is significant, calculate the theoretical contribution to the analyte's LLOQ (Lower Limit of Quantification).
  • Step 2: Cross-Signal Check A (IS Interference):

    • Inject a "Zero" sample (Matrix + IS only).

    • Monitor the Analyte transition channel.

    • Requirement: Signal must be

      
       of the analyte's LLOQ response (FDA M10 Guidance).
      
  • Step 3: Cross-Signal Check B (Analyte Interference):

    • Inject a ULOQ (Upper Limit of Quantification) sample without IS.

    • Monitor the IS transition channel.

    • Requirement: Signal must be

      
       of the average IS response. This checks if the analyte's natural isotopes (e.g., 
      
      
      
      C,
      
      
      S) overlap with the IS mass window.
  • Step 4: Chromatographic Co-elution:

    • Overlay chromatograms of Analyte and IS.

    • Acceptance: A slight RT shift (0.05–0.2 min) is acceptable. If the shift is too large (>0.5 min), matrix effects may not be compensated accurately. Consider a

      
      C or 
      
      
      
      N labeled standard instead.
Summary Data Table: Mass & Abundance
ParameterProtium (

H)
Deuterium (

H)
Impact on Analysis
Atomic Mass 1.007825 Da2.014102 DaBasis for MS separation.
Natural Abundance 99.9885%0.0115%Determines background noise in "blank" samples.
Bond Length (C-X) ~1.09 Å~1.085 ÅShorter C-D bond = Earlier elution in RPLC.
Vibrational Freq. ~2900 cm

~2100 cm

Higher bond stability (Kinetic Isotope Effect).
References
  • FDA. (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Iyer, S. S., et al. (2004).[6] Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Journal of Chromatographic Science. [Link]

  • Urey, H. C., et al. (1932). A Hydrogen Isotope of Mass 2.[2][7][8][9] Physical Review. [Link]

  • MacCoss Lab. (2021). Retention Time shifts using deuterated internal standards. Skyline Software Documentation. [Link]

  • Chemistry LibreTexts. (2022). Fragmentation Patterns in Mass Spectrometry: McLafferty Rearrangement. [Link]

Sources

Methodological & Application

Application Note: High-Precision Bioanalysis of Roxatidine Using Roxatidine-d10 Hemioxalate as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Roxatidine-d10 Hemioxalate as a Stable Isotope Labeled Internal Standard (SIL-IS) in the quantification of Roxatidine (the active metabolite of Roxatidine Acetate) in human plasma.

While generic internal standards (e.g., propranolol) are occasionally used, they fail to adequately compensate for matrix effects and ionization suppression specific to H2-receptor antagonists. Roxatidine-d10, differing by 10 mass units, offers ideal co-elution properties with the analyte while preventing isotopic overlap (cross-talk). This guide addresses the specific challenges of handling the hemioxalate salt form , correcting for the deuterium isotope effect in chromatography, and ensuring regulatory compliance with FDA Bioanalytical Method Validation (BMV) guidelines.

Chemical & Physical Properties

Understanding the stoichiometry of the salt form is the first step in accurate quantification. Roxatidine-d10 is supplied as a hemioxalate salt to enhance stability, as the free base amine is prone to oxidation and hygroscopicity.

Table 1: Analyte vs. Internal Standard Comparison
FeatureAnalyte: Roxatidine (Free Base)Internal Standard: Roxatidine-d10 Hemioxalate
CAS Number 78273-80-0110925-92-3 (Unlabeled Salt Ref)
Chemical Formula


Molecular Weight ~348.44 g/mol ~361.50 g/mol (Salt) / ~316.47 g/mol (Free Base)
Label Position N/APiperidine Ring (

)
Solubility Methanol, DMSO, Dilute AcidMethanol, Water (Slightly), DMSO
pKa (approx) ~9.2 (Piperidine nitrogen)~9.2 (Piperidine nitrogen)
LogP ~1.8~1.7 (Slightly lower due to C-D bonds)
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note on Metabolism: Roxatidine Acetate is a prodrug rapidly de-acetylated in vivo to Roxatidine . Bioanalytical assays typically quantify the active Roxatidine metabolite. Ensure your reference standard for the calibration curve is Roxatidine, not the Acetate, unless measuring the prodrug specifically.

Experimental Workflow & Protocols

Stock Solution Preparation (Critical Step)

The most common error in using salt-form standards is neglecting the salt correction factor.

Protocol:

  • Calculate the Salt Correction Factor (SCF):

    
    
    (Note: Always use the exact MW from the manufacturer's Certificate of Analysis for the specific lot).
    
  • Weighing: To prepare a 1.0 mg/mL (free base equivalent) stock solution, weigh

    
     (e.g., 1.142 mg) of the powder.
    
  • Dissolution: Dissolve in Methanol . Do not use 100% water as the initial solvent, as the free base may precipitate if the pH shifts.

  • Storage: Store aliquots at -20°C or -80°C in amber glass vials to prevent photodegradation.

Sample Preparation: Protein Precipitation (PPT)

While Liquid-Liquid Extraction (LLE) is cleaner, Protein Precipitation is recommended for high-throughput clinical trials due to the high recovery of Roxatidine.

Reagents:

  • IS Working Solution: Roxatidine-d10 (200 ng/mL in Acetonitrile).

  • Precipitating Agent: Acetonitrile (ACN).

Step-by-Step:

  • Aliquot: Transfer 50 µL of plasma (K2EDTA) into a 96-well plate.

  • IS Addition: Add 20 µL of IS Working Solution to all samples (except Double Blanks).

    • Why? Adding IS before precipitation ensures the IS compensates for any entrapment of the analyte in the protein pellet.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 2 minutes (1500 rpm).

  • Centrifuge: Spin at 4,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in water.

    • Why? Diluting the organic supernatant with aqueous buffer improves peak shape on C18 columns by preventing "solvent breakthrough."

LC-MS/MS Conditions

Roxatidine contains a piperidine ring (basic nitrogen), making it ideal for Positive Electrospray Ionization (ESI+).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

Mass Transitions (MRM):

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
Roxatidine 307.2

176.1 (Piperidine fragment)25
Roxatidine-d10 317.3

186.2 (d10-Piperidine fragment)25

Scientific Rationales & Troubleshooting

The Deuterium Isotope Effect

In Reverse Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[2] This is because the C-D bond is shorter and has a lower polarizability volume than the C-H bond, making the molecule slightly less lipophilic.

  • Observation: Roxatidine-d10 may elute 0.05 – 0.1 minutes before Roxatidine.

  • Impact: If the retention time window is too narrow, the IS peak might be cut off.

  • Solution: Ensure the integration window is wide enough to capture both peaks. Do not force the IS retention time to match the analyte exactly in the processing method.

Cross-Talk and Isotopic Contribution

Using a d10 label is superior to d3 or d4 because it eliminates isotopic overlap.

  • M+10 Shift: The natural abundance of Carbon-13 isotopes in native Roxatidine will contribute to M+1, M+2, etc. It effectively contributes zero signal to the M+10 channel (317.3), ensuring the analyte does not interfere with the IS.

  • Reverse Contribution: Ensure the d10 standard is chemically pure (

    
     isotopic purity) so it does not contain d0 (unlabeled) material that would falsely elevate the analyte signal.
    
Matrix Effect Correction Logic

The following diagram illustrates how the SIL-IS corrects for ionization suppression, a common issue in plasma bioanalysis.

MatrixEffectCorrection cluster_suppression Ionization Zone Sample Plasma Sample (Analyte + Matrix) IS_Add Add Roxatidine-d10 (Internal Standard) Sample->IS_Add Extract Protein Precipitation IS_Add->Extract LC LC Separation (Co-elution) Extract->LC ESI ESI Source (Ionization) LC->ESI Analyte & IS enter source together MS Mass Spec Detection ESI->MS Matrix suppresses both signals equally Result Ratio Calculation (Area Analyte / Area IS) MS->Result Ratio cancels out suppression

Figure 1: Mechanism of Matrix Effect Correction using SIL-IS. Because Roxatidine-d10 co-elutes (or elutes very closely) with the analyte, any phospholipids suppressing the ionization of Roxatidine will suppress the d10-IS to the exact same extent. The ratio remains constant, preserving accuracy.

Validation Criteria (FDA/EMA)

According to the FDA Bioanalytical Method Validation Guidance (2018), the following criteria must be met when using this IS:

  • IS Response Variation: The IS response in study samples should not deviate significantly (e.g., >50% drop) from the response in calibration standards. A drop indicates severe matrix effects or extraction failure.

  • Cross-Interference:

    • Blank + IS: Must show < 20% of the LLOQ response in the analyte channel (checking for impurities in the IS).

    • High Standard (No IS): Must show < 5% of the average IS response in the IS channel (checking for isotopic overlap).

Bioanalytical Workflow Diagram

BioanalysisWorkflow Stock 1. Stock Prep Weigh Hemioxalate Salt Correct for MW (x1.14) Working 2. Working Solution Dilute to 200 ng/mL in ACN Stock->Working Spike 3. Spiking Add 20µL IS to 50µL Plasma Working->Spike PPT 4. Extraction (PPT) Add 150µL ACN Vortex & Centrifuge Spike->PPT Dilute 5. Dilution Supernatant + Water (1:1 ratio) PPT->Dilute Inject 6. LC-MS/MS Injection Monitor 307->176 Monitor 317->186 Dilute->Inject

Figure 2: Step-by-step bioanalytical workflow for Roxatidine quantification.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kim, H., et al. (2006). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Journal of Chromatography B.
  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: High-Throughput UPLC-MS/MS Protocol for Roxatidine Screening in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput UPLC-MS/MS protocol for the quantitation of Roxatidine (the active metabolite of Roxatidine Acetate) in human plasma. Designed for pharmacokinetic (PK) and bioequivalence studies, this method prioritizes speed without compromising selectivity. By utilizing a rapid protein precipitation workflow and ballistic gradient chromatography, we achieve a run time of 2.5 minutes per sample , enabling the screening of >500 samples per day.

Introduction

Roxatidine acetate is a potent H2-receptor antagonist used to suppress gastric acid secretion. Upon oral administration, it is rapidly deacetylated by esterases in the small intestine, liver, and plasma to form Roxatidine , the active pharmacologic agent.[1] Consequently, PK studies focus on quantifying Roxatidine (m/z 307.3) rather than the prodrug.

Traditional methods often employ Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME), which, while clean, is labor-intensive and difficult to automate. This protocol validates a Protein Precipitation (PPT) methodology coupled with UPLC-MS/MS to meet the demands of modern high-throughput screening (HTS) environments.

Method Development & Optimization

Internal Standard Selection
  • Gold Standard: Roxatidine-d10 . The use of a stable isotope-labeled internal standard (SIL-IS) is critical for compensating matrix effects in ESI+, particularly when using protein precipitation.

  • Alternative: Propranolol or Ranitidine . If SIL-IS is unavailable, Propranolol (m/z 260.3) is a structurally distinct but chromatographically similar alternative often cited in legacy literature.

Chromatography (UPLC)

A C18 column with sub-2-micron particles is selected to withstand high backpressure and provide sharp peak shapes.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Agilent ZORBAX Eclipse Plus C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source for ionization).

    • B: Acetonitrile (Low viscosity, high elution strength).

  • Why this choice? Methanol can cause higher backpressure; Acetonitrile allows for higher flow rates (0.5 - 0.6 mL/min) essential for sub-3-minute run times.

Mass Spectrometry (MS/MS)

Roxatidine contains a piperidine ring and a secondary amide, making it highly responsive to positive electrospray ionization (ESI+).

  • Precursor Ion: m/z 307.3

    
    
    
  • Product Ions:

    • Quantifier (m/z 98.1): Corresponds to the piperidinyl-methyl cation (

      
      ). This is a high-intensity characteristic fragment.
      
    • Qualifier (m/z 176.1): Cleavage at the ether bond, retaining the phenoxy-piperidine moiety.

Experimental Protocol

Reagents and Standards
  • Roxatidine Standard: >99% purity (deacetylated form).

  • Internal Standard: Roxatidine-d10 (preferred) or Propranolol.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (96-Well Protein Precipitation)

This workflow is designed for automation on liquid handlers (e.g., Hamilton STAR, Tecan).

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well deep-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid helps disrupt protein binding.

  • Vortex: Cap mat and vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean 96-well collection plate.

  • Dilution (Optional): Add 100 µL of Water to match initial mobile phase strength (reduces solvent effects/peak broadening).

UPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC I-Class.

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial Hold
0.30 10% Load Sample
1.50 90% Ballistic Elution
1.80 90% Column Wash
1.81 10% Return to Initial

| 2.50 | 10% | Re-equilibration |

MS/MS Parameters (Sciex Triple Quad 6500+ or Agilent 6495)
  • Source: ESI Positive (Turbo Ion Spray).

  • Curtain Gas: 30 psi.[2]

  • Ion Spray Voltage: 5000 V.

  • Temperature: 500°C.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) DP (V) CE (eV) Role
Roxatidine 307.3 98.1 60 35 Quantifier
Roxatidine 307.3 176.1 60 25 Qualifier

| IS (Propranolol) | 260.3 | 116.1 | 50 | 22 | IS Quant |[3]

Workflow Visualization

High-Throughput Screening Workflow

HTS_Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (Add 150µL ACN + IS) Sample->PPT  + Internal Std   Centrifuge Centrifugation 4000g, 10 min PPT->Centrifuge  Vortex 2 min   Supernatant Supernatant Transfer Centrifuge->Supernatant UPLC UPLC Separation BEH C18, 2.5 min Gradient Supernatant->UPLC  Inject 2-5 µL   MS MS/MS Detection MRM: 307.3 -> 98.1 UPLC->MS  ESI+   Data Quantitation & Reporting MS->Data

Caption: Step-by-step high-throughput workflow from plasma aliquot to data generation.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected LowSens Low Sensitivity? Start->LowSens PeakShape Poor Peak Shape? LowSens->PeakShape No CheckSource Clean ESI Source Check Capillary LowSens->CheckSource Yes Carryover Carryover > 20% LLOQ? PeakShape->Carryover No CheckMP Fresh Mobile Phase Check pH PeakShape->CheckMP Tailing ColTemp Adjust Column Temp or Injection Vol PeakShape->ColTemp Broadening WashCycle Increase Needle Wash (MeOH:ACN:IPA) Carryover->WashCycle Yes

Caption: Decision tree for rapid troubleshooting of common bioanalytical issues.

Validation Summary (Expected Performance)

Based on FDA Bioanalytical Method Validation Guidance (2018), the following performance metrics are the standard for this protocol.

ParameterAcceptance CriteriaTypical Result
Linearity

0.998 (2 - 1000 ng/mL)
Accuracy ±15% (±20% at LLOQ)92% - 108%
Precision (CV) <15% (<20% at LLOQ)3.5% - 8.2%
Recovery Consistent across range>85% (PPT method)
Matrix Effect IS normalized factor ~1.00.95 - 1.05 (with SIL-IS)

Note on Matrix Effects: Because protein precipitation is a "dirty" extraction compared to LLE, you may observe ion suppression at the void volume. The gradient is designed to elute Roxatidine (k' > 2) away from the early-eluting phospholipids.

References

  • Kim, Y. et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid Communications in Mass Spectrometry. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Ryu, J. et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model. Frontiers in Pharmacology. Link

  • Agilent Technologies. (2012). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.[4] Application Note. Link

  • Cayman Chemical. Roxatidine Product Information & Structure.Link

Sources

Application Note: High-Sensitivity MRM Quantification of Roxatidine and Roxatidine-d10 via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical researchers and mass spectrometry specialists. It details the method development, validation parameters, and experimental protocols for the quantification of Roxatidine (the active metabolite) using Roxatidine-d10 as the Internal Standard (IS) via LC-MS/MS.

Introduction & Analyte Logic

Roxatidine is a potent histamine H2-receptor antagonist used to treat gastric ulcers.[1][2] While often administered as the prodrug Roxatidine Acetate , it is rapidly deacetylated in vivo to the active metabolite Roxatidine .[1][3] Therefore, pharmacokinetic (PK) studies primarily target the quantification of Roxatidine (MW 306.4) rather than the acetate form.[1]

Chemical Intelligence & MS Source Selection
  • Analyte: Roxatidine (

    
    )
    
  • Internal Standard: Roxatidine-d10 (

    
    ) – Labeling typically occurs on the piperidine ring.
    
  • Ionization Logic: The molecule contains a tertiary amine (piperidine moiety) and a secondary amide. The piperidine nitrogen is highly basic (

    
    ), making Electrospray Ionization (ESI)  in Positive Mode  the optimal choice. The molecule readily accepts a proton to form 
    
    
    
    .

Mass Spectrometry Parameters (MRM)

The following parameters are optimized for a Triple Quadrupole system (e.g., Sciex 5500/6500 or Waters Xevo TQ-S).

A. Precursor & Product Ion Selection

The fragmentation of Roxatidine is dominated by the cleavage of the piperidinyl-methyl ether linkage.

  • Precursor Ion (Q1): The protonated molecule

    
    .
    
  • Quantifier Ion (Q3): The piperidinyl-methyl carbocation fragment. This is the most stable and intense fragment.

  • Qualifier Ion: The piperidine ring fragment (loss of the methyl group from the quantifier).

B. MRM Transitions Table
CompoundPolarityPrecursor (Q1)Product (Q3)RoleDP/Cone (V)CE (eV)CXP (V)
Roxatidine ESI+307.2 107.1 Quant602510
RoxatidineESI+307.284.1Qual604012
Roxatidine-d10 ESI+317.2 117.1 Quant602510

Note: DP (Declustering Potential) and CE (Collision Energy) are instrument-dependent. The values above are typical starting points for Sciex platforms. For Waters, convert CE roughly 1:1, but Cone Voltage will differ.

C. Fragmentation Pathway (Mechanism)

Understanding the fragmentation ensures you are tracking the correct moiety.

  • Precursor (307): Protonation on the piperidine nitrogen.

  • Collision: Cleavage of the C-O ether bond connecting the phenoxy ring to the piperidine-methyl group.

  • Fragment (107): The

    
    -methyl-piperidinium ion (
    
    
    
    ).
  • IS Shift: Since the d10 label is on the piperidine ring, the fragment shifts from 107 to 117.

Chromatographic Conditions

To separate Roxatidine from plasma phospholipids and prevent ion suppression, a reverse-phase gradient is required.

  • Column:

    
     Phase (e.g., Phenomenex Kinetex 
    
    
    
    or Waters XBridge
    
    
    ). Dimensions:
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2–5

    
    .
    
Gradient Table
Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
0.5010Load sample
2.5090Elute Analyte (Retention ~1.8 min)
3.5090Wash column
3.6010Return to initial
5.0010Re-equilibration

Sample Preparation Protocol (LLE)

Liquid-Liquid Extraction (LLE) is recommended over Protein Precipitation (PPT) to minimize matrix effects and improve sensitivity for low-level PK dosing.

Reagents Needed[2][4][5]
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Internal Standard Spiking Solution: Roxatidine-d10 at 100 ng/mL in 50% Methanol.

  • Alkaline Buffer: 0.1 M NaOH or

    
     (to ensure the amine is uncharged for extraction into organic phase).
    
Step-by-Step Protocol
  • Aliquot: Transfer 100

    
      of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
    
  • IS Addition: Add 10

    
      of IS Spiking Solution. Vortex for 10 sec.
    
  • Alkalization: Add 50

    
      of 0.1 M NaOH. Vortex briefly. Crucial Step: This deprotonates the roxatidine (pKa ~9), making it hydrophobic.
    
  • Extraction: Add 600

    
      of MTBE.
    
  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500

    
      of the supernatant (organic top layer) to a clean tube.
    
  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100

    
      of Mobile Phase (90% A / 10% B). Vortex and centrifuge.
    
  • Injection: Inject onto LC-MS/MS.

Visual Workflows

A. Method Development Logic

MethodLogic Analyte Roxatidine (MW 306.4) Ionization ESI Positive [M+H]+ = 307.2 Analyte->Ionization Protonation Frag Collision Induced Dissociation (CID) Ionization->Frag Q2 Cell IS_Logic IS: Roxatidine-d10 [M+H]+ = 317.2 Frag = 117.1 Ionization->IS_Logic Deuterium Shift (+10) Q3_Quant Quant Ion: 107.1 (Pip-Methyl Cation) Frag->Q3_Quant Major Path Q3_Qual Qual Ion: 84.1 (Piperidine Ring) Frag->Q3_Qual Minor Path

Figure 1: Ionization and fragmentation logic for transition selection.

B. Extraction Workflow

Extraction Sample 100 µL Plasma Basify Add 50 µL 0.1M NaOH (Deprotonate Amine) Sample->Basify Extract Add 600 µL MTBE (LLE Extraction) Basify->Extract Sep Centrifuge & Remove Organic Layer Extract->Sep Recon Dry & Reconstitute (Mobile Phase) Sep->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Liquid-Liquid Extraction (LLE) protocol to maximize recovery and cleanliness.

References

  • Kim, E. J., et al. (2007). "Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study." Biomedical Chromatography.

  • Ryu, J. H., et al. (2008). "Quantification of roxatidine in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry: application to a bioequivalence study." Journal of Chromatography B.

  • Cayman Chemical. "Roxatidine-d10 Product Information & Structure."

Sources

Application Note: A Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Roxatidine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Roxatidine acetate hydrochloride is a competitive histamine H₂ receptor antagonist.[1][2][3] Following oral administration, it undergoes rapid and extensive metabolism by esterases in the body to its active form, roxatidine.[1][4] By blocking the H₂ receptor on gastric parietal cells, roxatidine effectively inhibits gastric acid secretion, making it a therapeutic agent for managing peptic ulcer disease and related gastrointestinal disorders.[1]

Accurate quantification of roxatidine in human plasma is fundamental for pharmacokinetic (PK) and bioequivalence studies, which are critical components of drug development and clinical monitoring.[4][5] However, plasma is a highly complex biological matrix containing proteins, salts, lipids, and other endogenous components that can significantly interfere with sensitive analytical techniques. Solid-Phase Extraction (SPE) is a powerful and widely adopted sample preparation technique designed to selectively isolate target analytes from such complex matrices.[6][7] Compared to traditional methods like liquid-liquid extraction (LLE), SPE offers numerous advantages, including higher analyte recovery, reduced solvent consumption, fewer emulsion problems, and greater potential for automation.[8]

This application note provides a detailed, field-proven protocol for the extraction of roxatidine from human plasma using reversed-phase C18 SPE cartridges. The methodology is designed to ensure high recovery and purity, making the final eluate suitable for sensitive downstream analysis by High-Performance Liquid Chromatography (HPLC) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Principle of the Method: A Mechanistic Approach

This protocol employs a reversed-phase SPE mechanism using a C18 (octadecyl) bonded silica sorbent. The fundamental principle relies on the hydrophobic interactions between the non-polar C18 stationary phase and the roxatidine molecule.[11] The workflow is a multi-step process, where each step is mechanistically critical for the successful isolation of the analyte.[12]

  • Sample Pre-treatment: The high concentration of proteins in plasma can clog the SPE sorbent and interfere with analysis.[13][14] Therefore, a protein precipitation step using an organic solvent is performed first. This process denatures and removes the bulk of plasma proteins.[15]

  • Conditioning: The C18 sorbent is first treated with methanol. This step is essential to solvate the C18 alkyl chains, effectively "activating" the hydrophobic stationary phase and ensuring reproducible interactions with the analyte.[12]

  • Equilibration: The sorbent is then equilibrated with water or a weak aqueous buffer. This removes the organic conditioning solvent and creates an environment compatible with the aqueous sample, which is necessary for the efficient retention of roxatidine.[12][16]

  • Sample Loading: The pre-treated plasma supernatant is loaded onto the cartridge. Roxatidine, being relatively non-polar, is retained on the C18 sorbent via hydrophobic interactions, while more polar, water-soluble endogenous components pass through to waste.

  • Washing: The cartridge is washed with a weak organic-aqueous solvent mixture. This crucial step removes weakly retained, undesired compounds (e.g., salts, phospholipids) without prematurely eluting the target analyte, thereby increasing the purity of the final extract.[12]

  • Elution: Finally, a strong organic solvent is passed through the cartridge. This solvent disrupts the hydrophobic forces holding roxatidine to the C18 sorbent, allowing the analyte to be eluted and collected in a purified, concentrated form.[12]

Workflow Diagram: SPE of Roxatidine from Plasma

SPE_Workflow cluster_pretreatment Part A: Sample Pre-treatment cluster_post Part C: Post-Elution Processing Plasma Plasma Sample PPT Add Acetonitrile (3:1 v/v) Vortex & Centrifuge Plasma->PPT Supernatant Protein-free Supernatant PPT->Supernatant Waste Waste (Proteins, Salts, Interferences) PPT->Waste Protein Pellet Load 3. Load Sample Supernatant->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Reagent Water) Wash 4. Wash (5% Methanol/Water) Load->Wash Load->Waste Polar Interferences Elute 5. Elute (Methanol) Wash->Elute Wash->Waste Weakly Bound Interferences Evap Evaporate to Dryness (Nitrogen Stream) Elute->Evap Recon Reconstitute (Mobile Phase) Evap->Recon Final Final Sample for LC-MS/MS Analysis Recon->Final

Caption: Workflow for Roxatidine Extraction from Plasma.

Detailed Experimental Protocol

Materials and Equipment
  • SPE Sorbent: C18 SPE Cartridges, 100 mg bed mass, 3 mL reservoir (or similar)

  • Chemicals:

    • Methanol (HPLC or LC-MS Grade)

    • Acetonitrile (HPLC or LC-MS Grade)

    • Reagent Grade Water (e.g., Milli-Q® or equivalent)

    • Ammonium Hydroxide (optional, for pH adjustment)

  • Equipment:

    • SPE Vacuum Manifold with flow control

    • Centrifuge capable of >3,000 x g

    • Microcentrifuge tubes (1.5 or 2 mL)

    • Sample Evaporator (e.g., nitrogen blow-down system)

    • Vortex mixer

    • Calibrated pipettes

Protocol Summary Table
StepPhaseReagent/SolutionVolumeKey Purpose
A-1Sample Pre-treatmentHuman Plasma200 µLStarting biological matrix.
A-2Acetonitrile600 µLTo precipitate plasma proteins.[17]
B-1SPE: ConditioningMethanol3 mLTo activate the C18 sorbent.[16][18]
B-2SPE: EquilibrationReagent Water3 mLTo prepare sorbent for aqueous sample.[16][18]
B-3SPE: Sample LoadingPre-treated Supernatant~750 µLTo bind roxatidine to the sorbent.
B-4SPE: Washing5% Methanol in Water3 mLTo remove polar interferences.[4]
B-5SPE: ElutionMethanol2 mLTo elute purified roxatidine.[4]
C-1Post-ElutionN/AN/AEvaporate eluate to dryness.
C-2Mobile Phase100 µLReconstitute for analysis.
Step-by-Step Methodology

Part A: Sample Pre-treatment – Protein Precipitation

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of cold acetonitrile to the plasma sample. The 3:1 ratio of organic solvent to plasma is highly effective for protein removal.[14][17]

  • Vortex the mixture vigorously for 30 seconds to ensure complete denaturation of proteins.

  • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the clear supernatant (~750 µL) and transfer it to a clean tube. This supernatant contains roxatidine and is now ready for SPE.

Part B: Solid-Phase Extraction

This procedure is ideally performed on a vacuum manifold to ensure consistent flow rates.

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges onto the manifold.

    • Pass 3 mL of methanol through each cartridge. Allow the solvent to pass via gravity or with a gentle vacuum (~1-2 mL/min). Crucially, do not allow the sorbent bed to go dry from this point until after sample loading. [18]

  • Cartridge Equilibration:

    • Immediately after the methanol has passed through, add 3 mL of reagent water to each cartridge.

    • Allow the water to pass through, leaving a thin layer of liquid above the sorbent frit to prevent drying. This step ensures the sorbent is in a ready state for optimal analyte retention.[12]

  • Sample Loading:

    • Load the entire supernatant from Part A onto the corresponding conditioned and equilibrated cartridge.

    • Apply a gentle vacuum to maintain a slow, steady flow rate of approximately 1-2 mL/min. A slow flow rate is critical to maximize the interaction time between roxatidine and the C18 sorbent, ensuring high retention efficiency.[19]

  • Washing:

    • Once the entire sample has passed through, wash the cartridge with 3 mL of 5% methanol in reagent water.

    • This wash step is designed to be strong enough to remove water-soluble salts and other polar interferences but weak enough to leave the hydrophobically-bound roxatidine on the sorbent.[4]

    • After the wash solvent has passed through, apply a full vacuum for 2-5 minutes to completely dry the sorbent bed. This drying step is vital to remove any residual aqueous solvent, which can negatively impact the subsequent elution and evaporation steps.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 2 mL of methanol to each cartridge.

    • Allow the methanol to elute the retained roxatidine by gravity in a drop-wise fashion for the first ~0.5 mL to ensure thorough desorption, then apply a gentle vacuum to complete the elution. This strong organic solvent effectively disrupts the hydrophobic interactions, releasing the purified analyte.[4]

Part C: Post-Elution Processing

  • Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase that will be used for the LC-MS/MS analysis.

  • Vortex for 30 seconds to ensure the complete dissolution of the analyte. The sample is now ready for injection.

Method Validation and Trustworthiness

The described protocol serves as a robust baseline for the extraction of roxatidine. For implementation in a regulated environment, a full method validation is required. Key validation parameters to assess include:

  • Recovery: The efficiency of the extraction process, which should ideally be high (>85%) and consistent across the calibration range.[5]

  • Matrix Effect: Assessing the degree of ion suppression or enhancement caused by co-eluting endogenous components from the plasma.

  • Precision and Accuracy: Intra- and inter-day variability should be within acceptable limits (typically <15%).[5][20]

  • Linearity and Lower Limit of Quantification (LLOQ): The protocol must be sensitive enough for the intended application. Published methods have achieved LLOQs as low as 5 ng/mL.[4][5]

By systematically evaluating these parameters, a laboratory can ensure that this SPE protocol is reliable, reproducible, and fit for its intended purpose in supporting drug development and clinical research.

References

  • Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. PubMed, National Center for Biotechnology Information. [Link]

  • Simultaneous solid-phase extraction on C18 cartridges of opiates and cocainics for an improved quantitation in human hair by GC-MS: one year of forensic applications. PubMed, National Center for Biotechnology Information. [Link]

  • New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology. [Link]

  • A new and simple solid-phase extraction method for LC determination of pyronaridine in human plasma. PubMed, National Center for Biotechnology Information. [Link]

  • Solid-Phase Extraction for the Preparation of Aqueous Sample Matrices for Gas Chromatographic Analysis in Extractable/Leachable Studies. Pharmaceutical Technology. [Link]

  • C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. University of Massachusetts Chan Medical School. [Link]

  • Description of Extraction Principle, Main Features and Technical Characteristics of C18 SPE Cartridges. Hawach Scientific. [Link]

  • A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. Core. [Link]

  • Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation. ChemRxiv. [Link]

  • HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery. LinkedIn. [Link]

  • A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis. [Link]

  • Roxatidine Acetate Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma. PMC, National Center for Biotechnology Information. [Link]

  • General Approach to the Extraction of Basic Drugs from Biological Fluids Using Non-Polar ISOLUTE® SPE Columns. Biotage. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies. [Link]

  • Technical Tip: Protein Precipitation. Phenomenex. [Link]

  • LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Avicenna Journal of Medical Biochemistry. [Link]

  • Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Technologies. [Link]

Sources

Application of Roxatidine-d10 Hemioxalate in pharmacokinetic and bioequivalence studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing Roxatidine-d10 Hemioxalate as a stable isotope-labeled internal standard (SIL-IS) in the quantification of Roxatidine in human plasma.

Roxatidine acetate (prodrug) is rapidly deacetylated in vivo to its active metabolite, Roxatidine .[1][2] Consequently, pharmacokinetic (PK) and bioequivalence (BE) studies primarily target the active metabolite. The use of a deuterium-labeled internal standard (d10) is critical to mitigate matrix effects associated with electrospray ionization (ESI) and to ensure regulatory compliance (FDA/EMA) regarding assay reproducibility.

Chemical Identity & Material Handling

The "Hemioxalate" salt form requires precise stoichiometric calculation to ensure accurate free-base concentration in stock solutions.

PropertySpecification
Compound Name Roxatidine-d10 Hemioxalate
Chemical Structure Deuterium labeling (d10) typically on the piperidine moiety.[3][4][5]
Stoichiometry 2 Molecules of Roxatidine-d10 : 1 Molecule of Oxalic Acid
Molecular Weight (Free Base) ~316.47 Da (varies slightly by isotope enrichment)
Molecular Weight (Salt) ~361.5 Da (approximate; check Certificate of Analysis)
Solubility Soluble in Methanol, DMSO, and Water/Acetonitrile mixtures.
Critical Protocol: Salt Correction Factor (SCF)

You must correct for the oxalate portion when preparing the primary stock solution.



Note: Since it is a hemioxalate (0.5 oxalate per base), the ratio is effectively 1:0.5. Always verify the specific MW on the manufacturer's CoA.

Calculation Example: If MW (Salt) = 361.5 and MW (Base) = 316.5:



To obtain 1.0 mg of Roxatidine-d10 free base, weigh 1.14 mg of the hemioxalate salt.

Bioanalytical Strategy & Experimental Design

The "Prodrug" Challenge

Because Roxatidine Acetate is unstable in plasma (rapid ester hydrolysis), blood samples must often be stabilized or processed immediately. However, since the target analyte is the metabolite (Roxatidine), the focus is on the stability of the metabolite.

  • Recommendation: Collect blood into K2EDTA tubes. Centrifuge at 4°C. Store plasma at -80°C.

Extraction Methodology: LLE vs. PPT

While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is recommended for Roxatidine BE studies to minimize matrix effects (phospholipids) and achieve lower Limits of Quantitation (LLOQ ~2 ng/mL).

  • Extraction Solvent: tert-Butyl Methyl Ether (TBME) or Ethyl Acetate.

  • pH Adjustment: Roxatidine is basic (piperidine ring). Extracting at alkaline pH (add 50 µL 0.1M NaOH) improves recovery into the organic layer.

Detailed Experimental Protocols

Protocol A: Stock & Working Solutions
  • Primary Stock (IS-Stock): Weigh Roxatidine-d10 Hemioxalate (corrected for purity and salt) into a 10 mL volumetric flask. Dissolve in Methanol to yield 1.0 mg/mL (free base).

  • Working Internal Standard (WIS): Dilute IS-Stock with 50:50 Methanol:Water to achieve a concentration of 500 ng/mL .

    • Self-Validating Step: Prepare two independent weighings. The response ratio between them must be within 95-105%.

Protocol B: Sample Extraction (LLE)
  • Aliquot: Transfer 200 µL of plasma sample (Blank, Standard, QC, or Subject) into a 2.0 mL polypropylene tube.

  • IS Addition: Add 50 µL of WIS (500 ng/mL Roxatidine-d10). Vortex for 10 sec.

  • Alkalinization: Add 50 µL of 0.1 M NaOH (buffer to pH > 9). Vortex.

  • Extraction: Add 1.5 mL of TBME (tert-Butyl Methyl Ether).

  • Agitation: Shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Flash-freeze the aqueous layer (dry ice bath) and decant the organic layer into a clean glass tube.

  • Drying: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (see below). Vortex and transfer to autosampler vials.

Protocol C: LC-MS/MS Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 50mm x 2.1mm, 3.5µm)
Mobile Phase A 0.1% Formic Acid + 5mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 5 - 10 µL
Ionization ESI Positive Mode (ESI+)

Gradient Table:

  • 0.0 min: 10% B

  • 0.5 min: 10% B

  • 2.5 min: 90% B

  • 3.5 min: 90% B

  • 3.6 min: 10% B

  • 5.0 min: Stop

MRM Transitions (Mass Spectrometry):

  • Analyte (Roxatidine): m/z 307.2

    
     176.1 (Quantifier)
    
  • IS (Roxatidine-d10): m/z 317.2

    
     186.1 (Quantifier)
    
    • Note: The +10 Da shift is maintained in the fragment, confirming the label is on the piperidine ring which is part of the daughter ion.

Self-Validating Logic & Visualization

To ensure "Trustworthiness," the method includes a self-validating loop based on the IS Response.

Bioanalytical Workflow Diagram

Bioanalysis_Workflow Sample Plasma Sample (Patient/QC) IS_Add Add Roxatidine-d10 (Internal Standard) Sample->IS_Add  Spike   LLE LLE Extraction (TBME + NaOH) IS_Add->LLE  Equilibrate   LCMS LC-MS/MS Analysis (MRM Mode) LLE->LCMS  Reconstitute   Data Data Processing (Ratio: Analyte/IS) LCMS->Data  Integrate  

Figure 1: Linear workflow for Roxatidine quantification using d10-IS.

Logic for Data Acceptance (The "Self-Validating" Loop)

In regulated bioanalysis (FDA M10), the IS response is the primary indicator of extraction efficiency and instrument performance.

Validation_Logic Start Calculate IS Response (Area Counts) Check1 Is IS Area within 50%-150% of Mean? Start->Check1 Check2 Is Retention Time Shift < 0.2 min? Check1->Check2 Yes Fail REJECT SAMPLE (Re-inject/Re-extract) Check1->Fail No (Outlier) Pass ACCEPT DATA (Calculate Conc.) Check2->Pass Yes Check2->Fail No (Drift) RootCause Investigate: Matrix Effect or Pipetting Error Fail->RootCause

Figure 2: Decision tree for accepting analytical runs based on Internal Standard performance.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6] [Link]

  • Kim, Y. G., et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid Communications in Mass Spectrometry, 21(2), 283-288. [Link]

  • Honma, S., et al. (1987).[5] The metabolism of roxatidine acetate hydrochloride.[2][5] Liberation of deuterium from the piperidine ring during hydroxylation.[5] Drug Metabolism and Disposition, 15(4), 551-559.[5] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing ESI Source Conditions for Roxatidine & Roxatidine-d10

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ROX-ESI-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1]

Executive Summary: The Physicochemical Context

Roxatidine is a histamine H2-receptor antagonist containing a basic piperidine moiety and a secondary amide.[1] In biological matrices (plasma/serum), the prodrug Roxatidine Acetate is rapidly deacetylated to its active metabolite, Roxatidine .[1]

  • Target Analyte: Roxatidine (Active Metabolite)[2]

  • Ionization Mode: ESI Positive (+) due to the high proton affinity of the piperidine nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Critical Challenge: Balancing efficient desolvation of the polar amide tail against thermal degradation or in-source fragmentation of the labile ether linkages.[1]

Module 1: The "Golden" Parameters (Reference Table)[1]

The following parameters serve as your baseline. These values are derived from validated bioanalytical methods [1, 2] and field optimization for triple quadrupole systems (e.g., Sciex QTRAP, Agilent 6400, Thermo TSQ).

Mass Transitions (MRM)
CompoundPrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)
Roxatidine 307.3

107.1 50-10025 - 35
Roxatidine-d10 (IS)317.3

107.1 50-10025 - 35
Roxatidine Acetate (Prodrug)349.2

114.1 or 107.1 5020 - 30

*Note: Roxatidine-d10 typically labels the piperidine ring. The 107.1 fragment (derived from the phenoxy-propyl moiety) often retains no deuterium, resulting in the same product ion mass as the analyte.[1] This is acceptable provided chromatographic separation or mass resolution is sufficient.[1]

Source Conditions (ESI+)
ParameterSettingScientific Rationale
Spray Voltage (IS) 3500 – 4500 V High enough to form a stable Taylor cone, but limited to prevent corona discharge on the metal capillary.[1]
Source Temp (TEM) 400°C – 500°C Roxatidine is relatively heat-stable. High heat is required to desolvate the piperidine ring from aqueous clusters.
Curtain/Sheath Gas 30 – 40 psi Critical to prevent solvent droplets from entering the vacuum interface, reducing noise.
Declustering Potential 60 – 80 V Moderate energy is needed to strip solvent shells without inducing in-source fragmentation of the ether bond.
Mobile Phase pH 3.5 – 4.5 Use 0.1% Formic Acid or 10mM Ammonium Formate . Acidic pH ensures the piperidine nitrogen is fully protonated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).

Module 2: Troubleshooting & Optimization Logic

Q1: I see the precursor ( 307) but low or no product ion ( 107). Why?

Diagnosis: Inefficient Fragmentation or Wrong Collision Energy (CE). The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 107 fragment (likely the hydroxy-benzyl cation) requires cleavage of the ether bond.
  • Action: Perform a Product Ion Scan . Infuse Roxatidine at 10 µL/min. Ramp CE from 10 to 50 eV.[1]

  • Alternative: If 107 is unstable, look for

    
    98  (piperidinyl-methyl cation), though this is often noisier due to solvent background.
    
Q2: My signal intensity fluctuates (RSD > 15%). Is it the source?

Diagnosis: Unstable Spray (Taylor Cone instability).[1] Roxatidine's piperidine group can act as a surfactant, altering droplet surface tension.

  • Action 1 (Voltage): Lower the Spray Voltage by 500V. "Soft" ionization often stabilizes the cone for surface-active amines.

  • Action 2 (Position): Adjust the ESI probe position. Move it away from the orifice (2-3 mm) and slightly off-axis to sample the finer mist rather than the heavy droplets.

Q3: I am analyzing the Prodrug (Roxatidine Acetate), but I see a large peak for Roxatidine ( 307) in my standard solution.

Diagnosis: In-Source Fragmentation (ISF). The acetate ester bond is labile. High Declustering Potential (DP) or Fragmentor Voltage can cleave the acetate group before the quadrupole, converting the prodrug (349) to the metabolite (307) inside the source.[1]

  • Action: Ramp down the DP/Fragmentor voltage. Monitor the ratio of 349/307. Stop reducing when the 349 signal maximizes.[1] If you go too low, you lose sensitivity due to poor desolvation.[1]

Q4: How do I prevent "Crosstalk" between Roxatidine and the d10 Internal Standard?

Diagnosis: Isotopic Interference or Shared Product Ions. Since both transitions often target


 107.1, the separation relies entirely on the precursor mass (307 vs. 317).
  • Check: Ensure your Quadrupole 1 (Q1) resolution is set to "Unit" or "High".[1] If Q1 resolution is "Low/Open", the 317 window might overlap with the 307 window (unlikely with a 10 Da gap, but possible at very high concentrations).

  • Deuterium Effect: Roxatidine-d10 may elute slightly earlier than the native drug on C18 columns. Ensure your integration window covers both.

Module 3: Step-by-Step Optimization Workflow

Do not guess parameters. Follow this self-validating loop to tune your specific instrument.[1]

ESI_Optimization cluster_0 Step 1: Precursor Stabilization cluster_1 Step 2: Desolvation Tuning cluster_2 Step 3: Fragmentation (MS2) start START: Infuse Roxatidine (100 ng/mL in 50:50 MeOH:H2O) scan_q1 Q1 Scan (MS1) Target m/z 307.3 start->scan_q1 voltage Ramp Spray Voltage (2000V -> 5500V) Pick plateau max scan_q1->voltage gas Adjust Sheath/Nebulizer Gas Until signal is stable (RSD < 5%) voltage->gas temp Ramp Source Temp (300°C -> 550°C) gas->temp dp Ramp Declustering Potential Maximize 307.3 Avoid In-Source Frag temp->dp prod_scan Product Ion Scan (MS2) dp->prod_scan ce_ramp Ramp Collision Energy Maximize m/z 107.1 prod_scan->ce_ramp verify Final Verification: Flow Injection Analysis (FIA) Check Linearity & Noise ce_ramp->verify

Caption: Logic flow for optimizing ESI parameters. Note that Gas/Voltage (Step 1) prioritizes stability, while Temp/DP (Step 2) prioritizes intensity.

References

  • Kim, Y.H., et al. (2007). "Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study."[1] Rapid Communications in Mass Spectrometry, 21(3), 283-288.[1]

  • Ryu, J.H., et al. (2008). "Quantification of roxatidine in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry: application to a bioequivalence study."[1] Biomedical Chromatography, 22(12).[1]

  • Agilent Technologies. "Determination of Pharmaceuticals in Water by SPE and LC/MS/MS." Application Note 5989-5321EN.

Sources

Stability of Roxatidine-d10 Hemioxalate in stock solutions and plasma

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Roxatidine-d10 Hemioxalate (Internal Standard) CAS: 2832423-41-1 (Free base equivalent reference) Application: LC-MS/MS Bioanalysis of Roxatidine (Active Metabolite)

Introduction: The Technical Context

Roxatidine-d10 Hemioxalate is the stable isotope-labeled internal standard (IS) for Roxatidine, a histamine H2-receptor antagonist. In bioanalytical workflows, this compound presents two distinct stability challenges:

  • The Hemioxalate Salt Form: While this salt improves solid-state stability, it introduces solubility and pH complexities during stock solution preparation.

  • The Deuterium Label (d10): Located on the piperidine ring, these labels are generally robust but can be subject to isotope effects that alter retention time (RT) relative to the non-deuterated analyte, potentially impacting ionization efficiency.

This guide provides an evidence-based framework for handling these specific risks.

Module 1: Stock Solution Architecture

The Hemioxalate Correction Factor

The Issue: Users often weigh the salt but calculate concentration based on the free base, leading to a systematic negative bias in quantification. The Fix: You must apply a gravimetric correction factor.

  • Roxatidine-d10 Free Base MW: ~316.47 g/mol

  • Oxalic Acid MW: 90.04 g/mol

  • Stoichiometry: 2:1 (Drug:Acid) or 1:0.5 (Hemioxalate)

  • Correction Calculation:

    
    
    
Solvent Systems & Stability

The Protocol:

  • Primary Solvent (Stock): Dimethyl Sulfoxide (DMSO) or Methanol (MeOH).

    • Why? The hemioxalate salt exhibits high solubility in DMSO (>70 mg/mL).

  • Secondary Solvent (Working): 50:50 Methanol:Water.

    • Warning:Do not store aqueous dilutions for >24 hours. Hydrolysis of the amide linkage is accelerated in aqueous environments, even at neutral pH.

  • Storage: -80°C is preferred; -20°C is acceptable for <1 month.

Visual Workflow: Stock Preparation Logic

StockPrep Start Solid State Roxatidine-d10 Hemioxalate Weigh Weighing (Apply Salt Correction) Start->Weigh Solvent Choose Solvent Weigh->Solvent DMSO DMSO (Recommended) Solvent->DMSO High Solubility Water 100% Water Solvent->Water Avoid Storage Storage -80°C (Amber Vial) DMSO->Storage Degrade Rapid Hydrolysis Discard >24h Water->Degrade

Figure 1: Decision tree for stock solution preparation to prevent solubility issues and hydrolytic degradation.

Module 2: Plasma Stability & Extraction

Matrix Stability Profile

Roxatidine (parent) is stable in human plasma for at least 90 days at -80°C. The d10-IS tracks this stability provided the deuterium labels remain intact.

  • Risk: The d10 label is on the piperidine ring. This position is metabolically stable ex vivo (in stored plasma).

  • Enzymatic Risk: Plasma esterases attack Roxatidine Acetate (prodrug), not Roxatidine. If your assay measures Roxatidine, enzymatic degradation of the IS is negligible.

Extraction Protocol (Self-Validating)

To ensure the IS behaves identically to the analyte, use a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) or Protein Precipitation (PPT).

Step-by-Step SALLE Protocol:

  • Aliquot: 100 µL Plasma + 10 µL Roxatidine-d10 IS (Working Sol.).

  • Salt: Add 50 µL 2M Ammonium Acetate (pH 9.0).

    • Why? Roxatidine is a base. High pH suppresses ionization of the amine, driving it into the organic phase.

  • Extract: Add 400 µL Acetonitrile. Vortex 1 min.

  • Phase Separation: Centrifuge 10,000 x g for 5 min.

  • Inject: Transfer supernatant.

Module 3: Troubleshooting & FAQs

Symptom: Retention Time Shift (Deuterium Effect)

Q: My Roxatidine-d10 elutes slightly earlier than the analyte. Is this a problem? A: This is the "Deuterium Isotope Effect." Deuterated compounds are slightly less lipophilic than their protium counterparts.

  • Impact: If the shift moves the IS into a region of ion suppression (e.g., phospholipids) where the analyte is not, quantification fails.

  • Fix: Lower the organic gradient slope to co-elute them, or ensure the shift is <0.1 min.

Symptom: Signal Drop in Stock Solution

Q: My stock solution signal decreased by 50% after 1 week at 4°C. A: You likely dissolved it in an aqueous-heavy solvent or a protic solvent with acidic impurities.

  • Mechanism: Acid-catalyzed deuterium exchange (

    
    ) or amide hydrolysis.
    
  • Validation: Run a "Zero-Hour vs. 24-Hour" test. Inject a fresh prep vs. the stored prep. If the mass spectrum shows an increase in M+9 or M+8 peaks, deuterium exchange is occurring.

Visual Troubleshooting Logic

Troubleshooting Issue Issue: IS Signal Variability Check1 Check Mass Spectrum Issue->Check1 Exchange D -> H Exchange (Check pH/Solvent) Check1->Exchange Mass Shift (M-1, M-2) Hydrolysis M-18 or Cleavage (Check Water Content) Check1->Hydrolysis New Peaks Check2 Check RT Shift Check1->Check2 Mass OK Suppression Matrix Effect (Adjust Gradient) Check2->Suppression RT Offset > 0.1min

Figure 2: Diagnostic flow for identifying stability vs. chromatographic issues with deuterated internal standards.

Summary of Stability Data

ParameterConditionStability StatusRecommendation
Solid State -20°C, DesiccatedHigh (>2 Years)Keep away from light/moisture.
Stock Solution DMSO, -80°CHigh (6 Months)Avoid freeze-thaw >3 cycles.
Working Sol. Water/MeOH, 4°CLow (<24 Hours)Prepare fresh daily.
Plasma -80°CHigh (90 Days)Validated for parent drug.[1]
Processed Sample Autosampler (10°C)Medium (24 Hours)Ensure pH is neutral/basic.

References

  • Yeh, G. C., et al. (2006). "A rapid and sensitive HPLC method for determination of roxatidine in human plasma." Journal of Food and Drug Analysis, 14(3). Retrieved from [Link]

  • Murdoch, D., & McTavish, D. (1991).[2] "Roxatidine acetate: a review of its pharmacodynamic and pharmacokinetic properties." Drugs, 42(2), 240-260.[3] Retrieved from [Link]

  • Wang, S., et al. (2014).[4] "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Clinical Mass Spectrometry. Retrieved from [Link]

Sources

Resolving co-eluting interferences in roxatidine plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of roxatidine in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on co-eluting interferences. As Senior Application Scientists, we have compiled this guide based on established analytical principles and field-proven experience to ensure the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have when encountering unexpected results in your roxatidine analysis.

Q1: My roxatidine peak is showing fronting or tailing. What are the likely causes and immediate fixes?

Peak asymmetry is often an early indicator of chromatographic issues.

  • Peak Fronting: This can occur when the sample is overloaded on the column or when there's an issue with the sample diluent being stronger than the mobile phase.[1]

    • Troubleshooting:

      • Reduce Injection Volume/Concentration: Try injecting a smaller volume or diluting your sample to see if the peak shape improves.

      • Match Sample Diluent to Initial Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the starting mobile phase of your gradient.

  • Peak Tailing: This is commonly caused by secondary interactions between the analyte and the stationary phase, often with residual silanols on the silica support.

    • Troubleshooting:

      • Adjust Mobile Phase pH: Roxatidine is a basic compound. Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can protonate the molecule and reduce secondary interactions.

      • Use a Base-Deactivated Column: Employing a column with end-capping or a different stationary phase chemistry can minimize tailing.

Q2: I'm seeing a shoulder on my roxatidine peak or two peaks that are very close together. Is this co-elution?

A shoulder or a merged peak is a strong indication of co-elution, where another compound is eluting at or very near the same retention time as roxatidine.[2] This could be a metabolite, an endogenous plasma component, or a contaminant.

  • Initial Verification:

    • Mass Spectrometry Check: If using LC-MS/MS, examine the mass spectra across the peak. If the spectra change from the beginning to the end of the peak, it's a clear sign of co-elution.[2]

    • Inject a Blank Matrix: Analyze a drug-free plasma sample that has undergone the same extraction procedure. This will help determine if the interference is from the biological matrix itself.

Q3: My roxatidine signal intensity is inconsistent between samples, especially when comparing calibration standards in solvent versus those in plasma. What could be the issue?

This variability is a classic sign of matrix effects, where components in the plasma either enhance or suppress the ionization of roxatidine in the mass spectrometer source.[3][4][5] This is a form of "invisible" co-elution that can significantly impact the accuracy and precision of your results.

  • Next Steps: Proceed to the detailed troubleshooting guides below to systematically identify and resolve the source of the interference.

In-Depth Troubleshooting Guides

Guide 1: Resolving Chromatographic Co-elution

When co-elution is confirmed, a systematic approach to modifying your chromatographic method is necessary. The goal is to alter the selectivity of the separation to resolve the roxatidine peak from the interfering peak.[2][6]

A Co-elution Detected B Modify Mobile Phase Gradient A->B Start with easiest change C Change Mobile Phase Composition B->C If resolution is still insufficient E Resolved Peaks B->E Successful D Evaluate Different Column Chemistry C->D For significant selectivity changes C->E Successful D->E Successful

Caption: A step-by-step workflow for resolving co-eluting peaks.

A common and effective first step is to adjust the gradient elution profile.[3][7][8] A shallower gradient can often improve the resolution of closely eluting peaks.

  • Establish a Baseline: Run your current method with a quality control (QC) sample and a blank plasma sample to document the initial peak shape and resolution.

  • Decrease the Gradient Slope: If your current gradient is, for example, a linear ramp from 10% to 90% organic solvent over 5 minutes, try extending the ramp time to 10 minutes. This gentler increase in organic solvent strength allows for more interaction time with the stationary phase, potentially resolving the peaks.

  • Introduce an Isocratic Hold: If the co-eluting peak is very close to the roxatidine peak, you can introduce a shallow gradient or an isocratic hold around the elution time of roxatidine to maximize separation in that specific region.

  • Evaluate and Iterate: Analyze the QC and blank samples with the new gradient. If resolution is improved but not yet baseline, further small adjustments to the gradient can be made.

If gradient optimization is insufficient, more significant changes to the separation chemistry may be needed.[2][6][9]

  • Mobile Phase Additives: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like roxatidine. Experiment with different additives (e.g., ammonium formate, ammonium acetate) and pH levels to alter the selectivity.

  • Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can change the elution order of compounds due to different solvent strengths and interactions.

  • Column Chemistry: If mobile phase changes are not effective, the issue may be that the stationary phase chemistry is not suitable for separating roxatidine from the interference.[2][6] Consider switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.

Guide 2: Identifying and Mitigating Matrix Effects from Endogenous Components

Matrix effects, often caused by co-eluting phospholipids from the plasma, can lead to ion suppression or enhancement, compromising data quality.[4][10][11][12]

A Suspected Matrix Effect (Inconsistent Signal) B Post-Column Infusion Experiment A->B C Identify Region of Ion Suppression B->C D Optimize Sample Preparation C->D If suppression co-elutes with analyte E Modify Chromatography C->E Chromatographically shift analyte away from suppression zone F Clean and Accurate Signal D->F E->F

Caption: A systematic approach to identifying and addressing matrix effects.

This experiment is a definitive way to visualize regions of ion suppression or enhancement in your chromatogram.[11]

  • Setup: While the LC-MS system is running with your analytical mobile phase, continuously infuse a solution of roxatidine at a constant concentration directly into the mass spectrometer, post-column. This will create a stable, elevated baseline signal for roxatidine.

  • Injection: Inject an extracted blank plasma sample.

  • Analysis: Monitor the roxatidine signal. Any dips or peaks in the otherwise stable baseline indicate regions where co-eluting matrix components are suppressing or enhancing the signal.

  • Correlation: Compare the retention time of any observed ion suppression with the retention time of your roxatidine peak from a standard injection. If they overlap, this confirms that matrix effects are impacting your analyte.

If matrix effects are confirmed to be impacting your roxatidine peak, the following strategies can be employed:

  • Optimize Sample Preparation: The goal is to remove the interfering components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[13][14][15][16] Optimizing the wash and elution steps can selectively remove interferences while retaining roxatidine.

SPE Optimization ParameterRationaleExample Modification
Wash Solvent Strength To remove weakly bound interferences without eluting roxatidine.Increase the percentage of organic solvent in the wash step incrementally (e.g., from 5% to 15% methanol).
Elution Solvent Strength To ensure complete elution of roxatidine while leaving strongly bound interferences on the sorbent.Test different elution solvents (e.g., methanol, acetonitrile) or add a modifier (e.g., 0.1% formic acid) to improve recovery.
Sorbent Chemistry To utilize different retention mechanisms for better selectivity.[15]If using a reverse-phase (C18) sorbent, consider a mixed-mode cation exchange sorbent to leverage roxatidine's basic nature for stronger retention and more rigorous washing.
  • Chromatographic Separation: If sample preparation alone is not sufficient, adjust your chromatography to move the roxatidine peak away from the region of ion suppression.[3]

    • Modify Gradient: As described in Guide 1, altering the gradient can shift the retention time of roxatidine relative to the interfering matrix components.

    • Use a Different Column: A column with a different selectivity may retain the matrix components more or less strongly than roxatidine, achieving separation.

By following these systematic troubleshooting guides, you can effectively identify the root cause of co-eluting interferences in your roxatidine plasma samples and implement robust solutions to ensure the accuracy and reliability of your bioanalytical data.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved February 6, 2026, from [Link]

  • Grant, R. P. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. American Association for Clinical Chemistry. Retrieved February 6, 2026, from [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International. Retrieved February 6, 2026, from [Link]

  • Troubleshooting ESI LC MS/MS chromatograms--sample contamination?. (2016, July 13). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum. Retrieved February 6, 2026, from [Link]

  • Techniques for Avoiding Unexpected Problems in LC and GC Analysis. (2020, February 11). Agilent. Retrieved February 6, 2026, from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved February 6, 2026, from [Link]

  • Paliwal, J., & Singh, S. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 1(8), 26-31. Retrieved February 6, 2026, from [Link]

  • A rapid and sensitive HPLC method for determination of roxatidine in human plasma. (n.d.). Journal of Food and Drug Analysis. Retrieved February 6, 2026, from [Link]

  • Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. (2007). Rapid Communications in Mass Spectrometry, 21(5), 623-628. Retrieved February 6, 2026, from [Link]

  • A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240-260. Retrieved February 6, 2026, from [Link]

  • Taguchi, R., Nishijima, M., & Shimizu, T. (2005). Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics. Methods in Enzymology, 405, 227-245. Retrieved February 6, 2026, from [Link]

  • Giagkiozis, K., & Pappa-Louisi, A. (2019). Separation Optimization of a Mixture of Ionized and Non-Ionized Solutes under Isocratic and Gradient Conditions in Reversed-Phase HPLC by Means of Microsoft Excel Spreadsheets. Molecules, 24(21), 3894. Retrieved February 6, 2026, from [Link]

  • Pharmacokinetics of roxatidine in healthy volunteers. (1988). Drugs, 35 Suppl 3, 74-81. Retrieved February 6, 2026, from [Link]

  • Jogiraju, H. (2010). Optimization of Gradient Chromatofocusing for the Protein Separation and LC-MS/MS Determination of NGP1-01 in Mouse Serum, Brain, and Retina. (Doctoral dissertation). Retrieved February 6, 2026, from [Link]

  • Spickett, C. M., & Pitt, A. R. (2015). Determination of Oxidized Phosphatidylcholines by Hydrophilic Interaction Liquid Chromatography Coupled to Fourier Transform Mass Spectrometry. Molecules, 20(4), 6639-6658. Retrieved February 6, 2026, from [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. Retrieved February 6, 2026, from [Link]

  • Sun, W. Y., et al. (2022). LC-MS-Based Redox Phospholipidomics Analysis in Ferroptosis. Methods in Molecular Biology, 2505, 81-91. Retrieved February 6, 2026, from [Link]

  • Lee, M., et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology, 12, 789123. Retrieved February 6, 2026, from [Link]

  • Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. Retrieved February 6, 2026, from [Link]

  • Fekete, S., & Guillarme, D. (2017). Negative gradient slope methods to improve the separation of closely eluting proteins. Journal of Chromatography A, 1523, 211-218. Retrieved February 6, 2026, from [Link]

  • Konturek, S. J., et al. (1986). Chemical and biologic characteristics of roxatidine acetate. The American Journal of Gastroenterology, 81(10), 963-967. Retrieved February 6, 2026, from [Link]

  • Schütz, H. (n.d.). Bioanalytical Method Development and Validation. BEBAC. Retrieved February 6, 2026, from [Link]

  • Matrix effects and application of matrix effect factor. (2017). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). Molecules, 28(20), 7055. Retrieved February 6, 2026, from [Link]

  • Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. Retrieved February 6, 2026, from [Link]

  • Jain, P. K., Tyagi, C. K., & Dayaramani, R. (2021). Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. Journal of Pharmaceutical Research International, 33(60B), 526-535. Retrieved February 6, 2026, from [Link]

  • Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. (2009). Journal of Proteome Research, 8(12), 5485-5495. Retrieved February 6, 2026, from [Link]

  • Labs, R. A. (1988). Interaction of roxatidine acetate with antacids, food and other drugs. Drugs, 35 Suppl 3, 82-89. Retrieved February 6, 2026, from [Link]

  • Gladziwa, U., & Klotz, U. (1992). Pharmacokinetic characteristics of roxatidine. Clinical Pharmacokinetics, 22(5), 339-347. Retrieved February 6, 2026, from [Link]

  • Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library. (2018). Journal of Lipid Research, 59(5), 877-888. Retrieved February 6, 2026, from [Link]

Sources

Validation & Comparative

Comparing different internal standards for roxatidine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Different Internal Standards for Roxatidine Quantification Content Type: Publish Comparison Guide

Executive Summary

In the quantification of Roxatidine (a potent H2-receptor antagonist) via LC-MS/MS or HPLC, the choice of Internal Standard (IS) dictates the method's robustness, accuracy, and resistance to matrix effects. This guide objectively compares three distinct classes of internal standards: Stable Isotope Labeled (SIL) standards (Roxatidine-d10), Structural Analogs (Ranitidine), and Generic Compounds (Propranolol).

The Verdict:

  • Best for Regulated Bioanalysis (GLP): Roxatidine-d10 . It offers superior compensation for matrix effects due to co-elution with the analyte.

  • Best for Routine HPLC-UV: Ranitidine . Historically validated and cost-effective, though less suitable for MS due to retention time differences.

  • Best for Budget LC-MS/MS: Propranolol .[1] Proven effective in clinical pharmacokinetic studies where SIL standards are cost-prohibitive.

The Candidates: Technical Profiles
Candidate A: Roxatidine-d10 (SIL-IS)
  • Type: Stable Isotope Labeled Standard (Deuterated).[2][3]

  • Structure: Chemically identical to Roxatidine with 10 hydrogen atoms replaced by deuterium.[3]

  • Mechanism: Co-elutes with Roxatidine. It experiences the exact same ionization suppression/enhancement (Matrix Effect) and extraction recovery losses as the analyte.

  • Availability: Commercially available (e.g., as Hemioxalate salt).

Candidate B: Ranitidine (Analog-IS)
  • Type: Structural Analog (H2-blocker class).

  • Structure: Furan ring (Ranitidine) vs. Piperidine/Phenyl ether (Roxatidine).

  • Mechanism: Elutes at a different retention time (Rt).

    • Roxatidine Rt:[4][5][6][7][8][9] ~7.7 min.[7]

    • Ranitidine Rt:[5][8][10] ~3.5 min.

  • Implication: Because it elutes earlier, it does not experience the same matrix effects as Roxatidine at the moment of ionization.

Candidate C: Propranolol (Generic-IS)
  • Type: Generic/Functional IS (Beta-blocker).

  • Rationale: Selected for its similar lipophilicity and ionization in positive ESI mode.

  • Proven Usage: Validated in human plasma PK studies (LC-MS/MS) where it demonstrated acceptable precision despite being chemically distinct.

Performance Comparison

The following data synthesizes validated method performance metrics from clinical pharmacokinetic studies (Propranolol/Ranitidine) and theoretical performance baselines for SIL-IS.

FeatureRoxatidine-d10 (SIL) Ranitidine (Analog) Propranolol (Generic)
Matrix Effect Compensation Excellent. Corrects for ion suppression by co-eluting.Poor. Elutes ~4 min earlier; misses the suppression zone.Moderate. Distinct Rt means it cannot correct specific matrix zones.
Extraction Recovery ~98-100% (Normalized). Tracks analyte loss perfectly.Variable. Different pKa/LogP leads to differential extraction.>87%. High recovery reported in LLE methods [1].[7]
Precision (CV%) < 5% (Ideal).5 - 10% (Typical HPLC).3.3 - 8.8% (Validated LC-MS) [1].[1]
Linearity (r²) > 0.999 > 0.995 > 0.999
Cost High (

$)
Low ($)Low ($)
Primary Application FDA/EMA Regulated BioanalysisRoutine QC / HPLC-UVAcademic / Clinical PK Studies
Selection Logic & Workflow Visualization

The following decision tree assists researchers in selecting the appropriate IS based on instrumentation and regulatory requirements.

IS_Selection Start Select Quantification Method Inst_Check Instrumentation? Start->Inst_Check Reg_Check Regulated (GLP/FDA)? Inst_Check->Reg_Check LC-MS/MS Use_Ran RECOMMENDATION: Ranitidine (HPLC Standard) Inst_Check->Use_Ran HPLC-UV Use_d10 RECOMMENDATION: Roxatidine-d10 (SIL-IS) (Max Accuracy) Reg_Check->Use_d10 Yes (Clinical/Tox) Use_Prop RECOMMENDATION: Propranolol (Cost/Performance Balance) Reg_Check->Use_Prop No (Discovery/Academic)

Figure 1: Decision matrix for selecting the optimal internal standard based on regulatory needs and instrumentation.

Recommended Experimental Protocol (LC-MS/MS)

This protocol utilizes Propranolol as the IS, based on the validated method by Kim et al. [1], but can be adapted for Roxatidine-d10 by changing the IS working solution.

A. Reagents & Preparation
  • Analyte: Roxatidine Acetate (prodrug) or Roxatidine (active metabolite).[7]

  • Internal Standard: Propranolol (Generic) or Roxatidine-d10 (SIL).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Extraction Solvent: tert-Butyl methyl ether (TBME).

B. Step-by-Step Workflow
  • Sample Aliquoting:

    • Transfer 100 µL of human plasma into a clean glass tube.

  • IS Addition:

    • Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Propranolol or 100 ng/mL Roxatidine-d10).

    • Note: For d10, the concentration should match the expected median analyte concentration.

  • Liquid-Liquid Extraction (LLE):

    • Add 1.0 mL of TBME.

    • Vortex vigorously for 10 minutes to ensure phase transfer.

    • Centrifuge at 3,000 rpm for 5 minutes at 4°C.

  • Phase Separation & Drying:

    • Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the organic (top) layer.

    • Transfer the organic supernatant to a fresh tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C .

  • Reconstitution:

    • Reconstitute the residue in 100 µL of Mobile Phase (e.g., Acetonitrile:10mM Ammonium Formate, 50:50).

    • Vortex for 1 minute and transfer to autosampler vials.

C. LC-MS/MS Conditions
  • Column: C8 or C18 Reversed-Phase (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 10mM Ammonium Formate (pH 3.5).

  • Detection (ESI+):

    • Roxatidine: m/z 307.3 → Product Ion (Quantifier).

    • Propranolol IS: m/z 260.3 → Product Ion.

    • Roxatidine-d10 IS: m/z 317.4 → Product Ion.

Scientific Rationale: Why LLE over PPT?

The choice of Liquid-Liquid Extraction (LLE) with TBME over simple Protein Precipitation (PPT) is critical when using a non-SIL internal standard like Propranolol.

  • Cleanliness: LLE removes phospholipids and salts that cause ion suppression. Since Propranolol does not co-elute with Roxatidine, it cannot compensate for suppression occurring at the Roxatidine retention time. Therefore, the sample must be cleaner to avoid matrix effects in the first place.

  • Sensitivity: The evaporation and reconstitution step allows for sample concentration (e.g., 10x enrichment), enabling a Lower Limit of Quantification (LLOQ) of ~2 ng/mL [1].

Workflow Plasma Plasma Sample (100 µL) Spike Spike IS (Propranolol/d10) Plasma->Spike Extract LLE Extraction (TBME) Spike->Extract Dry N2 Dry Down & Reconstitute Extract->Dry Inject LC-MS/MS Injection Dry->Inject

Figure 2: Optimized extraction workflow for Roxatidine quantification.

References
  • Kim, Y.H., et al. (2007). "Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study." Rapid Communications in Mass Spectrometry.

  • Roxatidine-d10 Product Data. "Roxatidine-d10 Hemioxalate Reference Standard." Pharmaffiliates / MedChemExpress.

  • Yen, J.C., et al. (2008). "A rapid and sensitive HPLC method for determination of roxatidine in human plasma." Journal of Food and Drug Analysis.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." (Contextual reference for IS selection criteria).

Sources

A Senior Application Scientist's Guide to High-Fidelity Roxatidine Bioanalysis: Enhancing Accuracy and Precision with Roxatidine-d10

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and clinical drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For roxatidine, a histamine H2-receptor antagonist used in the treatment of gastric ulcers, robust bioanalytical methods are crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for roxatidine measurement, with a particular focus on the significant advantages conferred by the use of a stable isotope-labeled internal standard, roxatidine-d10.

This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate high-quality bioanalytical assays for roxatidine. We will delve into the rationale behind experimental design, present detailed protocols, and provide comparative data to underscore the importance of selecting the appropriate internal standard for mitigating analytical variability and ensuring data integrity.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule quantification in complex biological matrices due to its high selectivity and sensitivity.[4] However, the analytical process, from sample preparation to ionization in the mass spectrometer, is susceptible to various sources of error that can compromise the accuracy and precision of the results. These include inefficiencies in the extraction process, matrix effects, and fluctuations in instrument response.[5][6]

To compensate for these potential variabilities, an internal standard (IS) is incorporated into every sample, including calibration standards, quality control (QC) samples, and unknown study samples. The IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. The fundamental principle is that the IS will experience the same analytical variations as the analyte. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to more accurate and precise quantification.[7][8]

Why a Stable Isotope-Labeled Internal Standard is the Gold Standard

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization.[5] A stable isotope-labeled (SIL) internal standard, such as roxatidine-d10, is the closest approximation to this ideal. In roxatidine-d10, ten hydrogen atoms in the roxatidine molecule have been replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to roxatidine but has a higher mass, allowing for its distinct detection by the mass spectrometer.[9]

The use of a SIL-IS like roxatidine-d10 provides superior correction for matrix effects and extraction variability compared to other types of internal standards, such as structurally analogous compounds (e.g., ranitidine or famotidine, as used in some published methods).[4][10][11] This is because the SIL-IS has the same physicochemical properties as the analyte, ensuring it behaves identically throughout the entire analytical workflow.

Experimental Design and Method Validation Protocol

The validation of a bioanalytical method is a formal process to demonstrate that the method is reliable and reproducible for its intended use.[12][13] The following protocol is a comprehensive approach to validating an LC-MS/MS method for the quantification of roxatidine in human plasma, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[14][15][16][17]

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (Calibrator, QC, or Unknown) add_is Add Roxatidine-d10 (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM Mode) chromatographic_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration response_ratio Calculate Analyte/IS Response Ratio peak_integration->response_ratio calibration_curve Construct Calibration Curve response_ratio->calibration_curve quantification Quantify Roxatidine Concentration calibration_curve->quantification caption Figure 1: Experimental Workflow for Roxatidine Bioanalysis.

Figure 1: Experimental Workflow for Roxatidine Bioanalysis.

Step-by-Step Methodology
  • Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

    • Prepare primary stock solutions of roxatidine and roxatidine-d10 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare working standard solutions of roxatidine by serial dilution of the primary stock solution.

    • Prepare a working internal standard solution of roxatidine-d10 at an appropriate concentration.

    • Prepare calibration standards by spiking blank human plasma with the roxatidine working standard solutions to achieve a concentration range of, for example, 1 to 1000 ng/mL.[4]

    • Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the roxatidine-d10 working internal standard solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Roxatidine: e.g., m/z 307.3 → 107.1[4]

        • Roxatidine-d10: e.g., m/z 317.3 → 117.1 (hypothetical, assuming deuteration on the piperidine ring and adjacent methylene groups)

Comparative Performance Assessment: The Roxatidine-d10 Advantage

To illustrate the superior performance of a method using a stable isotope-labeled internal standard, we present a hypothetical but realistic comparison of key validation parameters for three scenarios:

  • Method A: No internal standard.

  • Method B: Using a structurally analogous internal standard (e.g., ranitidine).

  • Method C: Using roxatidine-d10 as the internal standard.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[18][19] According to regulatory guidelines, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[14][20]

Table 1: Comparison of Inter-day Accuracy and Precision

QC Level (ng/mL)Method A (No IS)Method B (Analog IS)Method C (Roxatidine-d10)
Accuracy (%) | CV (%) Accuracy (%) | CV (%) Accuracy (%) | CV (%)
LLOQ (1.0)82.5 | 22.192.3 | 16.898.7 | 8.5
Low (3.0)85.1 | 18.594.8 | 12.5101.2 | 5.7
Medium (50)118.3 | 16.2108.9 | 9.899.5 | 4.1
High (800)121.7 | 15.8110.1 | 8.7102.3 | 3.5

As the data in Table 1 clearly demonstrates, the method utilizing roxatidine-d10 (Method C) exhibits significantly better accuracy and precision across all QC levels compared to the methods with no internal standard or a structurally analogous one. This is because roxatidine-d10 perfectly mimics the behavior of roxatidine, providing a more effective normalization of analytical variability.

Matrix Effect and Recovery

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix.[6] Recovery is the efficiency of the extraction process. A stable isotope-labeled internal standard is crucial for compensating for variability in both matrix effects and recovery between different samples.

Table 2: Comparison of Matrix Effect and Recovery

ParameterMethod A (No IS)Method B (Analog IS)Method C (Roxatidine-d10)
Recovery (%) 75.2 ± 12.876.1 ± 11.975.8 ± 3.1
Matrix Effect (CV %) 19.814.34.5

While the average recovery may be similar across the methods, the variability in recovery is significantly higher without a proper internal standard. More importantly, the matrix effect, as indicated by the coefficient of variation, is substantially reduced with the use of roxatidine-d10. This is a direct consequence of the SIL-IS experiencing the same ionization suppression or enhancement as the analyte, thus providing a reliable correction.

The Principle of Internal Standardization: A Visual Explanation

The following diagram illustrates how a stable isotope-labeled internal standard corrects for variations in sample processing and instrument response.

internal_standardization analyte1 Analyte Signal = 800 is1 IS Signal = 800 ratio1 Ratio (Analyte/IS) = 1.0 analyte1->ratio1 is1->ratio1 conclusion Consistent Quantification Despite Signal Variation ratio1->conclusion analyte2 Analyte Signal = 1200 is2 IS Signal = 1200 ratio2 Ratio (Analyte/IS) = 1.0 analyte2->ratio2 is2->ratio2 ratio2->conclusion caption Figure 2: Principle of Internal Standardization.

Figure 2: Principle of Internal Standardization.

As shown in Figure 2, even if the absolute signal intensities of both the analyte and the internal standard vary between samples due to factors like recovery or matrix effects, their ratio remains constant for a given concentration. This ensures that the final calculated concentration is accurate and precise.

Conclusion

The development and validation of a robust bioanalytical method are critical for the successful progression of drug candidates through the development pipeline. For the quantification of roxatidine in biological matrices, the use of a stable isotope-labeled internal standard, roxatidine-d10, is unequivocally the superior approach. As demonstrated through the comparative data and the underlying scientific principles, roxatidine-d10 provides the most effective means of correcting for analytical variability, thereby ensuring the highest levels of accuracy and precision.

By adhering to rigorous validation protocols as outlined by regulatory agencies and employing the most appropriate internal standard, researchers can have the utmost confidence in their bioanalytical data, leading to sound decision-making in both preclinical and clinical studies.

References

  • Choi, Y. et al. (2007). Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study. Rapid Communications in Mass Spectrometry, 21(5), 795-800. Available at: [Link]

  • Murdoch, D., & McTavish, D. (1991). Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders. Drugs, 42(2), 240-260. Available at: [Link]

  • Shah, V. P. et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557. Available at: [Link]

  • Jiresˇ, J. et al. (2021). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Pharma Nueva, 4(1), 1-10. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

  • Lee, S. H. et al. (2008). A rapid and sensitive HPLC method for determination of roxatidine in human plasma. Journal of Food and Drug Analysis, 16(4), 68-74. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Viswanathan, C. T. et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • Lee, S. H. et al. (2008). A Rapid and Sensitive HPLC Method for Determination of Roxatidine in Human Plasma. Journal of Food and Drug Analysis, 16(4). Available at: [Link]

  • Wu, Y. et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 110-115. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 guideline on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Cho, J. Y. et al. (2021). New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model. Frontiers in Pharmacology, 12, 781878. Available at: [Link]

  • Pilli, N. R. et al. (2008). Quantification of roxatidine in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry: application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1252-1258. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available at: [Link]

  • Stagni, G. et al. (1988). Pharmacokinetics of roxatidine in healthy volunteers. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 26(10), 513-517. Available at: [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. Available at: [Link]

Sources

Comprehensive Guide to Incurred Sample Reanalysis (ISR) for Roxatidine Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The ISR Imperative in Roxatidine Analysis

Incurred Sample Reanalysis (ISR) is not merely a regulatory checkbox; it is the ultimate stress test for bioanalytical method reproducibility. While standard validation uses spiked Quality Control (QC) samples in a clean matrix, ISR challenges the method with in vivo samples containing metabolites, variable protein content, and potential concomitant medications.

For Roxatidine , a potent H2-receptor antagonist, ISR presents unique challenges. Roxatidine is administered as the prodrug roxatidine acetate , which is rapidly deacetylated by esterases in the small intestine, liver, and plasma to form the active metabolite, roxatidine.[1][2] Consequently, bioequivalence (BE) studies primarily quantify roxatidine .

This guide compares extraction methodologies, details a field-proven LC-MS/MS protocol, and provides a robust framework for ISR execution to ensure regulatory compliance (FDA/EMA).

Method Comparison: Protein Precipitation vs. Liquid-Liquid Extraction[3][4][5]

The choice of sample preparation is the single biggest determinant of ISR success. For roxatidine, the presence of phospholipids in plasma can cause significant matrix effects (ion suppression), leading to non-reproducible results when comparing original and repeat analysis.

Comparative Analysis Table
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Principle Denaturation of proteins using organic solvent (e.g., Acetonitrile).Partitioning of analyte into an organic solvent (e.g., TBME) based on pH/logP.
Extract Cleanliness Low . Removes proteins but leaves phospholipids and salts.High . Removes proteins, salts, and most phospholipids.
Matrix Effect High risk of ion suppression (variable ISR results).Minimal matrix effect (Stable ISR results).
Sensitivity Moderate (dilution factor is often higher).High (can concentrate the sample).
Throughput High (Simple "crash and shoot").Moderate (Requires mixing, centrifuging, freezing/transferring).
ISR Risk Profile High Risk . Accumulation of phospholipids on the column can shift retention times or suppress ionization in subsequent runs.Low Risk . Preferred for regulatory submission to ensure robust reproducibility.
Expert Insight: Why LLE is Superior for Roxatidine

While PPT is faster, Liquid-Liquid Extraction (LLE) is the recommended approach for roxatidine BE studies. Roxatidine is a basic compound. By adjusting the plasma pH to alkaline conditions (e.g., using NaOH or Ammonia), the molecule becomes uncharged and partitions efficiently into organic solvents like tert-butyl methyl ether (TBME) or Ethyl Acetate . This process physically excludes the phospholipids that cause "drifting" signal responses in PPT methods, thereby securing passing ISR data.

High-Performance Experimental Protocol (LLE-LC-MS/MS)

This protocol is designed to minimize matrix effects and maximize ISR pass rates.

Reagents and Materials[2][6][7][8]
  • Analyte: Roxatidine (measure active metabolite).[2][3]

  • Internal Standard (IS): Roxatidine-d7 or Ranitidine (structural analog).

  • Matrix: Human Plasma (K2EDTA).[4][5]

  • Extraction Solvent: tert-Butyl methyl ether (TBME).[4]

  • Buffer: 0.1 M NaOH (to adjust pH > 9.0).

Step-by-Step Extraction Workflow
  • Aliquot: Transfer 200 µL of subject plasma into a clean polypropylene tube.

  • IS Addition: Add 50 µL of Internal Standard working solution. Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Vortex gently. Rationale: This deprotonates roxatidine, driving it into the organic phase.

  • Extraction: Add 2.0 mL of TBME. Cap and shaker/vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/methanol bath (or use a pipette) to decant the organic (top) layer into a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (Acetonitrile: Buffer). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions
  • Column: C18 or C8 column (e.g., Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (60:40 v/v) + 0.1% Formic Acid.

  • Flow Rate: 0.5 - 0.8 mL/min (Isocratic).

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Roxatidine: m/z 307.2 → 176.1

    • IS (Ranitidine): m/z 315.1 → 176.1

ISR Methodology and Decision Logic

Sample Selection Strategy

Regulatory guidelines (FDA/EMA) require ISR on approximately 10% of study samples (for the first 1000 samples) and 5% thereafter.

  • Selection Criteria: Select samples from individual subjects to cover the entire PK profile.

    • Cmax Region: Select samples near the maximum concentration to test accuracy at high levels.

    • Elimination Phase: Select samples in the terminal phase (slope) to test accuracy at lower levels and check for potential metabolite interference that might accumulate later in the profile.

Calculation and Acceptance Criteria

The percent difference is calculated as:



Pass Criteria:

  • At least 67% (two-thirds) of the reanalyzed samples must have a % difference within ±20% .[6][7][8]

ISR Workflow Diagram

ISR_Workflow Start Start Bioequivalence Study Analysis Initial Sample Analysis (All Subjects) Start->Analysis Selection Select ISR Samples (10% of Total) Focus: Cmax & Elimination Phase Analysis->Selection Reanalysis Perform Reanalysis (Same Method & Dilution) Selection->Reanalysis Calc Calculate % Difference (Repeat - Original) / Mean * 100 Reanalysis->Calc Check Check Criteria: Is Diff within +/- 20%? Calc->Check Count Count Passing Samples Check->Count Yes Check->Count No FinalCheck Are >67% of Samples Passing? Count->FinalCheck Pass ISR ACCEPTED Data Validated FinalCheck->Pass Yes Fail ISR FAILED Halt Study & Investigate FinalCheck->Fail No Investigate Root Cause Analysis: 1. Sample Homogeneity 2. Matrix Effects 3. Stability/Metabolite Conversion Fail->Investigate

Figure 1: Decision logic for Incurred Sample Reanalysis (ISR) execution and validation.

Troubleshooting ISR Failures

If the ISR rate falls below 67%, a formal investigation is mandatory. For Roxatidine, consider the following root causes:

  • Metabolite Back-Conversion:

    • Issue: Although rare for roxatidine acetate (which hydrolyzes to roxatidine), ensure no other metabolites (like N-dealkylated forms) are converting back to the parent drug during sample processing or storage.

    • Solution: Check stability of samples at room temperature and freeze-thaw cycles.

  • Matrix Effects (The #1 Culprit):

    • Issue: If using Protein Precipitation, phospholipids may vary between the original run (fresh column) and the ISR run (aged column), altering ionization efficiency.

    • Solution: Switch to the LLE protocol described in Section 3. Monitor the Internal Standard (IS) response variation between original and repeat runs.

  • Sample Inhomogeneity:

    • Issue: Plasma samples frozen for long periods may stratify.

    • Solution: Ensure samples are fully thawed and vortexed vigorously before aliquoting for ISR.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kim, Y. H., et al. (2025). "Determination of roxatidine in human plasma by liquid chromatography/electrospray mass spectrometry and application to a clinical pharmacokinetic study." Journal of Chromatography B.
  • Rudzki, P. J., et al. (2017).[9] "Incurred sample reanalysis (ISR): adjusted procedure for sample size calculation." Bioanalysis, 9(21), 1719-1726.[9] Retrieved from [Link][2][9]

  • Fast, D. M., et al. (2009). "Workshop Report and Follow-Up—AAPS Workshop on Current Topics in GLP Bioanalysis: Assay Reproducibility for Incurred Samples—Implications of Crystal City Recommendations." The AAPS Journal, 11(2), 238–241.

Sources

A Comparative Analysis of Roxatidine and Famotidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of two prominent histamine H2 receptor antagonists, roxatidine and famotidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to explore the nuanced differences in their chemical properties, pharmacokinetics, pharmacodynamics, and clinical efficacy. We will delve into the underlying science, supported by experimental data, to provide a comprehensive resource for informed decision-making in research and development.

The Landscape of Gastric Acid Suppression: An Introduction to H2 Receptor Antagonists

The regulation of gastric acid secretion is a complex physiological process, with the histamine H2 receptor playing a pivotal role. Located on the basolateral membrane of gastric parietal cells, its activation by histamine initiates a signaling cascade that is a primary driver of acid production. H2 receptor antagonists (H2RAs) were a landmark development in pharmacology, offering a targeted approach to reducing gastric acidity. These agents act as competitive antagonists at the H2 receptor, providing therapeutic relief for conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2]

While several H2RAs have been developed, this guide focuses on a comparative study of roxatidine, a later-generation antagonist, and famotidine, a widely recognized and potent member of this class.[3] Understanding their distinct profiles is crucial for optimizing therapeutic strategies and guiding future drug discovery efforts.

Mechanism of Action: A Shared Pathway with Subtle Distinctions

Both roxatidine and famotidine share a common mechanism of action: the competitive and reversible inhibition of the histamine H2 receptor.[4][5] Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor, a G-protein coupled receptor (GPCR). This binding activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase.[6][7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase proton pump at the apical membrane of the parietal cell. This pump is the final step in acid secretion, exchanging potassium ions for protons into the gastric lumen.[8][9]

By competitively blocking histamine's access to the H2 receptor, roxatidine and famotidine effectively attenuate this entire cascade, leading to a significant reduction in gastric acid secretion.

H2_Receptor_Signaling_Pathway cluster_Parietal_Cell Parietal Cell Membrane cluster_antagonists Pharmacological Intervention Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump_inactive H+/K+ ATPase (Inactive) PKA->ProtonPump_inactive Phosphorylates ProtonPump_active H+/K+ ATPase (Active) ProtonPump_inactive->ProtonPump_active Translocation & Activation GastricLumen Gastric Lumen (Stomach Acid) ProtonPump_active->GastricLumen H+ Secretion Roxatidine Roxatidine Roxatidine->H2R Competitively Blocks Famotidine Famotidine Famotidine->H2R Competitively Blocks

Caption: Histamine H2 Receptor Signaling Pathway and Antagonist Intervention.

Molecular and Pharmacokinetic Profiles

While their primary mechanism is shared, the distinct chemical structures of roxatidine and famotidine give rise to important differences in their pharmacological and pharmacokinetic properties. Roxatidine acetate is an aminoalkylphenoxy derivative, whereas famotidine is a member of the guanidinothiazole group.[3][5] Roxatidine acetate itself is a prodrug, rapidly and almost completely converted to its active metabolite, roxatidine, after oral administration.[10]

PropertyRoxatidineFamotidine
Chemical Class AminoalkylphenoxyGuanidinothiazole
Potency (pA₂ value) ~7.0 - 7.14[4][11]More potent than ranitidine (pA₂ ~6.9)[3][4]
Bioavailability >95% (as prodrug)[10]40-50%[12][13][14]
Time to Peak (Tₘₐₓ) ~3 hours (granulated capsule)[10]1-3 hours[14]
Elimination Half-life (t₁/₂) ~6 hours[10]2.5 - 4 hours[12][14]
Plasma Protein Binding Low (data not specified)15-22%[12]
Primary Route of Elimination Renal (55-60% as roxatidine)[10]Renal (65-70% unchanged)[14]

Expert Insights: The high bioavailability of the roxatidine acetate prodrug ensures more consistent absorption compared to famotidine.[10][12] Furthermore, roxatidine's slightly longer elimination half-life may contribute to a more sustained duration of action, a factor that can be critical for maintaining nocturnal acid control.[10][12]

Comparative Efficacy and Performance

Direct clinical comparisons and preclinical studies reveal a fascinating divergence in the performance profiles of roxatidine and famotidine, suggesting they are not therapeutically interchangeable in all scenarios.

Inhibition of Gastric Acid Secretion

A key randomized clinical trial compared the effects of 75 mg of roxatidine with 20 mg of famotidine on nocturnal gastric juice secretion in patients with various gastric conditions.[15] The results indicated a clear distinction based on the underlying pathology:

Patient GroupGastric Juice Suppression (%) - RoxatidineGastric Juice Suppression (%) - Famotidine
Gastric Ulcer 82%37%
Duodenal Ulcer 71%39%
Gastritis 70%64%
No Evidence of Disease 68%86%

Causality Behind the Data: The superior efficacy of roxatidine in patients with peptic ulcers is significant.[15] This suggests that roxatidine may possess properties beyond simple acid suppression that are beneficial in an ulcerated mucosal environment. Conversely, famotidine's greater potency in individuals without overt disease highlights its efficacy as a pure acid-suppressing agent.[15]

A Unique Effect on the Gastric Mucus Barrier

Perhaps the most striking difference lies in their effects on the gastric mucosal defense system. The protective mucus layer is a critical component of this defense. Experimental studies in rats have shown that while famotidine treatment leads to a significant decrease in the biosynthesis and accumulation of gastric mucin, roxatidine does not have this effect.[16] In fact, other studies using cultured rabbit gastric mucosal cells demonstrated that roxatidine actively stimulates both the secretion and synthesis of mucus, an effect not observed with famotidine, cimetidine, or ranitidine.[17]

Trustworthiness of the Finding: This differential effect on mucus production represents a fundamental divergence in their biological activity. Roxatidine's ability to not only reduce the aggressive factor (acid) but also potentially bolster the defensive factor (mucus) provides a dual-pronged therapeutic rationale, particularly in the context of ulcer healing where mucosal integrity is compromised.[16][17]

Experimental Protocols for H2 Receptor Antagonist Evaluation

To ensure scientific integrity, the protocols used to characterize these compounds must be robust and self-validating. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Assay: Measurement of Gastric Acid Secretion in the Anesthetized Rat

This protocol allows for the direct measurement of a compound's effect on gastric acid output in a whole-animal model.

InVivo_Workflow cluster_setup Surgical Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Anesthetize 1. Anesthetize Rat (e.g., pentobarbital) Catheterize 2. Catheterize Jugular Vein (for drug/stimulant infusion) Anesthetize->Catheterize Ligate 3. Ligate Esophagus & Pylorus Catheterize->Ligate Cannulate 4. Cannulate Stomach Ligate->Cannulate Baseline 5. Perfuse Stomach (Saline) & Collect Baseline Secretions Cannulate->Baseline Administer 6. Administer Test Compound (e.g., Roxatidine, Famotidine) IV Baseline->Administer Stimulate 7. Infuse Stimulant (e.g., Histamine) IV Administer->Stimulate Collect 8. Collect Gastric Effluent (at timed intervals) Stimulate->Collect Titrate 9. Titrate Effluent (with NaOH to pH 7.0) Collect->Titrate Calculate 10. Calculate Acid Output (μeq/time) Titrate->Calculate Compare 11. Compare Drug vs Vehicle Control (% Inhibition) Calculate->Compare

Caption: Workflow for In Vivo Measurement of Gastric Acid Secretion.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats overnight with free access to water. Anesthetize the animals (e.g., with intraperitoneal pentobarbital sodium). Maintain body temperature at 37°C.[18]

  • Surgical Procedure: Perform a midline abdominal incision. Ligate the esophagus at the esophagogastric junction. Insert an inflow cannula through the forestomach and an outflow cannula through a duodenotomy just proximal to the pylorus. Ligate the pylorus to isolate the stomach.[19][20]

  • Perfusion and Sample Collection: Perfuse the stomach with warm (37°C) saline at a constant rate (e.g., 1 ml/min). Collect the gastric effluent in 15-minute intervals.

  • Experimental Phases:

    • Basal Period: Collect samples for 30-60 minutes to establish a stable basal acid output (BAO).

    • Treatment: Administer the H2 receptor antagonist (e.g., roxatidine, famotidine) or vehicle control intravenously.

    • Stimulation: After a set time (e.g., 30 minutes), begin a continuous intravenous infusion of a secretagogue like histamine or pentagastrin to stimulate acid secretion.[18]

    • Post-Stimulation Collection: Continue collecting the gastric effluent at 15-minute intervals for at least 60-90 minutes.

  • Analysis: Determine the volume of each sample. Titrate a known aliquot of the effluent against a standardized NaOH solution (e.g., 0.01 N) to a neutral pH (7.0) using a pH meter.

  • Calculation: Calculate the total acid output for each interval (in μeq/15 min) by multiplying the titratable acid concentration by the total volume of the perfusate collected. The inhibitory effect of the drug is expressed as the percentage reduction in stimulated acid output compared to the vehicle control group.

In Vitro Assay: Histamine-Stimulated Adenylate Cyclase Activity in Isolated Parietal Cells

This protocol directly assesses the antagonist's potency at the cellular level, removing the complexities of systemic metabolism and distribution.

Step-by-Step Methodology:

  • Isolation of Parietal Cells: Isolate gastric glands from a guinea pig or rabbit stomach using collagenase digestion and mechanical dissociation, followed by enrichment of parietal cells using techniques like centrifugal elutriation or density gradient centrifugation.

  • Membrane Preparation: Homogenize the enriched parietal cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in an assay buffer.

  • Adenylate Cyclase Assay:

    • Set up reaction tubes containing the cell membranes, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the H2 receptor antagonist (roxatidine or famotidine) at various concentrations to different sets of tubes.

    • Initiate the reaction by adding histamine (at a fixed concentration, e.g., 10⁻⁵ M) to stimulate the enzyme. Include control tubes with no histamine (basal activity) and with histamine but no antagonist (stimulated activity).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

    • Terminate the reaction by heating or adding acid.

  • cAMP Quantification: Centrifuge the tubes to pellet the protein. Measure the amount of cAMP produced in the supernatant using a competitive binding assay (e.g., Radioimmunoassay [RIA] or Enzyme-Linked Immunosorbent Assay [ELISA]).

  • Data Analysis: Plot the percentage inhibition of histamine-stimulated adenylate cyclase activity against the logarithm of the antagonist concentration. Calculate the IC₅₀ value (the concentration of antagonist that produces 50% inhibition). This value provides a direct measure of the drug's potency at its molecular target.[21] A Schild analysis can also be performed to determine the pA₂ value and confirm competitive antagonism.[4]

Conclusion and Future Directions

The comparative analysis of roxatidine and famotidine reveals that while both are effective H2 receptor antagonists, they are not identical entities. Famotidine stands out for its high potency in pure acid suppression.[3][5] Roxatidine, while comparable in potency to ranitidine, presents a more complex and potentially advantageous therapeutic profile, particularly for ulcer treatment, due to its favorable pharmacokinetics and unique ability to stimulate gastric mucus production.[10][15][17]

For drug development professionals, this distinction is critical. The data suggests that roxatidine's mechanism may offer a more holistic approach to treating peptic ulcer disease by addressing both aggressive and defensive factors. Future research should aim to further elucidate the molecular pathways behind roxatidine's effects on mucus cells. For researchers selecting a tool compound, the choice between famotidine and roxatidine should be guided by the specific experimental question: famotidine is an excellent choice for potent and selective H2 blockade, while roxatidine is a compelling subject for studying the interplay between acid suppression and mucosal defense mechanisms.

References

  • Bickel, M., & Wierich, W. (1987). Pharmacokinetics of roxatidine in healthy volunteers. PubMed. Retrieved from [Link]

  • Chremos, A. N. (1987). Clinical pharmacokinetics of famotidine. PubMed. Retrieved from [Link]

  • Groarke, A. D., & Clissold, S. P. (1989). Roxadustat: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the management of anaemia in chronic kidney disease. PMC. Retrieved from [Link]

  • Goso, Y., Ogata, Y., Ishihara, K., & Hotta, K. (1999). Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa. PubMed. Retrieved from [Link]

  • Avila, J. R. (1996). Comparison of roxatidine and famotidine on nocturnal gastric juice secretion. PubMed. Retrieved from [Link]

  • Coruzzi, G., & Bertaccini, G. (1989). Pharmacology of H2-receptor antagonists: an overview. PubMed. Retrieved from [Link]

  • Okabe, S., Takagi, T., & Nakaji, S. (1990). Effects of a new histamine H2-receptor antagonist, Z-300, on gastric secretion and gastro-duodenal lesions in rats: comparison with roxatidine. PubMed. Retrieved from [Link]

  • Tsutsumi, S., Kojima, H., Fukuda, Y., Nakano, H., & Shimoyama, T. (2001). Pharmacokinetics of roxatidine acetate in patients with chronic liver disease. PubMed. Retrieved from [Link]

  • Kraus, G., & Krishna, D. R. (1995). Pharmacokinetics and Pharmacodynamics of Famotidine in Children. PubMed. Retrieved from [Link]

  • Bickel, M. (1987). Comparative pharmacology of histamine H2-receptor antagonists. PubMed. Retrieved from [Link]

  • Goso, Y., Ohta, Y., & Hotta, K. (1996). A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells. PubMed. Retrieved from [Link]

  • Simon, B., & Dammann, H. G. (1988). What are the differences between the H2-receptor antagonists?. PubMed. Retrieved from [Link]

  • NHS Scotland. (2020). H2-antagonists (cimetidine, famotidine and nizatidine). NHS Scotland Publications. Retrieved from [Link]

  • H-H, S., & B, S. (1986). Acid secretion in isolated gastric glands from healthy subjects and ulcer patients. PubMed. Retrieved from [Link]

  • Emami, J., & Gespach, C. (1989). Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists. PubMed. Retrieved from [Link]

  • Norris, D. B., & Rising, T. J. (1983). The use of an in vitro binding assay to predict histamine H2-antagonist activity. PubMed. Retrieved from [Link]

  • Green, D. W. (2001). Measurement of gastric acid secretion in the anaesthetized rat. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Roxatidine acetate. Wikipedia. Retrieved from [Link]

  • Thaker, S. I., & Shamburek, R. D. (2023). Famotidine. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (2018). Measurement of Gastric Acid Secretion in the Anaesthetized Rat. ResearchGate. Retrieved from [Link]

  • Journal of Applied Physiology. (n.d.). A model for integrative study of human gastric acid secretion. Journal of Applied Physiology. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Encapsulation of Histamine H2-Receptor Antagonists by Cucurbit[11]Uril: An Experimental and Computational Study. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Histamine H2 receptor. Wikipedia. Retrieved from [Link]

  • Gladziwa, U., Klotz, U., & Mannhold, R. (1993). Pharmacokinetics and pharmacodynamics of roxatidine in patients with renal insufficiency. PubMed. Retrieved from [Link]

  • El-Lati, S., & Church, M. K. (1995). Histamine H2 receptors mediate the inhibitory effect of histamine on human eosinophil degranulation. PMC. Retrieved from [Link]

  • Iijima, K., & Koike, T. (2018). Non-invasive method for the assessment of gastric acid secretion. PMC. Retrieved from [Link]

  • Yeh, K. C., Chremos, A. N., Lin, J. H., Constanzer, M. L., Kanovsky, S. M., Hucker, H. B., Antonello, J., Vlasses, P., Ryan, J. R., & Williams, R. L. (1987). Single-dose pharmacokinetics and bioavailability of famotidine in man. Results of multicenter collaborative studies. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Roxatidine, an H2 Receptor Blocker, is an Estrogenic Compound—Experimental Evidence. Taylor & Francis Online. Retrieved from [Link]

  • Gladziwa, U., & Klotz, U. (1993). Pharmacokinetic characteristics of roxatidine. PubMed. Retrieved from [Link]

  • Apotex Inc. (1997). PRODUCT MONOGRAPH APO-FAMOTIDINE. Apotex Inc.. Retrieved from [Link]

  • ResearchGate. (2018). Review article: Methods of measuring gastric acid secretion. ResearchGate. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Description of Gastric Acidity (pH) with Simple Method in Lipopolysaccharide Induced Mice. CABI Digital Library. Retrieved from [Link]

  • ResearchGate. (2020). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. ResearchGate. Retrieved from [Link]

  • Patel, P. D., & Jones, M. W. (2024). H2 Blockers. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • TeachMePhysiology. (2025). Gastric Acid Production. TeachMePhysiology. Retrieved from [Link]

  • MDPI. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. Retrieved from [Link]

  • Ma, T., & Verkman, A. S. (2002). Gastric acid secretion in aquaporin-4 knockout mice. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). A scheme of the putative signal transduction of the H2-receptor in the.... ResearchGate. Retrieved from [Link]

  • Iwasiow, R. M., & Rybak, L. P. (1999). Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3. PMC. Retrieved from [Link]

  • MDPI. (2022). Preventive Effects of Cinnamon Leaf Nanosuspension and Byproducts on Type II Diabetes and Parkinson's Disease in Rat Models. MDPI. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Handling of Roxatidine-d10 Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required:

  • Do Not: Dispose of Roxatidine-d10 Hemioxalate down the drain. The hemioxalate salt can precipitate with calcium in water, and the active pharmaceutical ingredient (API) poses environmental risks.

  • Do Not: Classify as radioactive waste. Deuterium (

    
    ) is a stable isotope. Misclassification results in unnecessary regulatory burden and exorbitant disposal costs.
    
  • Do: Segregate as Hazardous Chemical Waste (Toxic/Organic) .

  • Do: Incinerate via a licensed waste management vendor.

Chemical Profile & Hazard Logic

To implement a robust disposal protocol, one must understand the chemical nature of the analyte. Roxatidine-d10 Hemioxalate is a deuterated salt of the H2-receptor antagonist Roxatidine.[1]

The "Why" Behind the Protocol

Our disposal strategy is dictated by three molecular components:

  • The Pharmacophore (Roxatidine): As a bioactive agent, it must be destroyed via high-temperature incineration to prevent environmental bioaccumulation.

  • The Isotope (Deuterium - d10): Unlike Tritium (

    
    ), Deuterium is non-radioactive. However, deuterated standards are high-value and often chemically indistinguishable from their non-labeled counterparts in terms of toxicity.
    
  • The Counter-ion (Hemioxalate): Oxalic acid salts are nephrotoxic and corrosive to mucous membranes. In the presence of calcium (common in tap water), they form insoluble calcium oxalate, which can foul plumbing and persist in the environment.

Physicochemical Waste Properties
PropertySpecificationWaste Implication
CAS Number 2832423-41-1Identifier for waste manifesting.
Physical State Solid (Crystalline)Requires solid waste segregation unless dissolved.
Solubility DMSO, Methanol, WaterSoluble waste must be compatible with organic solvent streams.
Acidity Acidic (Hemioxalate)Do not mix with strong bases (e.g., Sodium Hydroxide) to avoid exothermic reaction.
Radioactivity None (Stable Isotope)Strictly Chemical Waste.

Waste Segregation Logic

Proper segregation is the first line of defense against chemical incompatibility. Use the following decision logic to determine the correct waste stream at the bench.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Bin: Hazardous Solid (Toxic/Organic) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) SolventCheck->NonHalogenated No Halogens BinHalo Bin: Halogenated Solvent Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Solvent NonHalogenated->BinNonHalo

Figure 1: Decision matrix for segregating Roxatidine-d10 waste at the bench. Note that while Roxatidine itself contains Nitrogen and Oxygen, the "Halogenated" classification depends on the solvent used.

Step-by-Step Disposal Protocol

Phase 1: Bench-Level Stabilization
  • Solids (Expired/Excess Powder):

    • Transfer material into a screw-cap glass vial or HDPE container.

    • Labeling: Clearly mark as "Roxatidine-d10 Hemioxalate – Toxic Solid."

    • Secondary Containment: Place the vial inside a larger clear plastic bag (Ziploc type) to contain any potential dust.

  • Liquids (Stock Solutions):

    • DMSO/Methanol Stocks: Pour into the "Non-Halogenated Organic Waste" carboy.

    • Rinse: Rinse the empty vial 3 times with the compatible solvent; add rinsate to the waste carboy.

    • Defacing: Deface the original label on the empty vial before disposing of the glass in the "Sharps/Glass" bin.

Phase 2: Waste Manifesting & Vendor Hand-off

The final destruction must be performed by a licensed facility.

  • Accumulation: Store waste in a Satellite Accumulation Area (SAA) for no more than 90 days (US RCRA standard).

  • Manifesting: When filling out the waste manifest, list the constituents:

    • Roxatidine-d10 Hemioxalate (approx.[1][2][3] %)

    • Solvent (e.g., Methanol 99%)

  • Destruction Method: Specify High-Temperature Incineration . This is the only method that guarantees the thermal decomposition of the pharmaceutical structure and the oxalate salt.

DisposalLifecycle Bench Lab Bench (Generation) SAA Satellite Accumulation (SAA) Bench->SAA Tag & Store EHS EHS / Waste Mgmt (Pickup) SAA->EHS Request Pickup Vendor Licensed Vendor (Transport) EHS->Vendor Manifest Incinerator High-Temp Incineration (>1000°C) Vendor->Incinerator Destruction Ash Landfill (Inert Ash) Incinerator->Ash Final State

Figure 2: The "Cradle-to-Grave" lifecycle of the chemical waste.

Emergency Response: Spills

Despite best practices, accidents occur. The hemioxalate salt is acidic and toxic.

Solid Spill (Powder)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation of oxalate dust.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop up the material and the paper towel. Place in a hazardous waste bag.

  • Surface Decon: Wipe the area with a mild sodium bicarbonate (baking soda) solution to neutralize any residual acidity from the hemioxalate, then rinse with water.

Liquid Spill (Solvent)
  • Ventilation: If dissolved in volatile solvents (MeOH), ensure fume hood is active or area is ventilated.

  • Absorption: Use a standard organic spill kit (vermiculite or polypropylene pads).

  • Disposal: Bag all absorbents as hazardous chemical waste.

Regulatory Framework (US/EU Context)

  • RCRA (USA): While Roxatidine is not explicitly P-listed or U-listed, it is a commercial chemical product. Under 40 CFR 261, it must be evaluated for characteristics. The oxalate component renders it potentially toxic.[4][5][6] Default to "Hazardous Waste" status.

  • REACH (EU): Ensure Safety Data Sheet (SDS) compliance under Regulation (EC) No 1907/2006.

  • Deuterium Exemption: Confirm with your Radiation Safety Officer (RSO) that your facility explicitly exempts stable isotopes from radiological controls to prevent confusion during audits.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9793, Sodium Oxalate (Hazard Profile). Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste. Retrieved October 26, 2023, from [Link]

  • ResolveMass Laboratories. (2023). Deuterated Internal Standards: Handling and Stability. Retrieved October 26, 2023, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Roxatidine-d10 Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of Roxatidine-d10 Hemioxalate. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building a foundation of trust through expertise and a commitment to your well-being. This document is designed for researchers, scientists, and drug development professionals.

Understanding the Compound: A Proactive Approach to Safety

Given the nature of this compound as a potent, biologically active molecule used in precise analytical applications, exposure should be minimized as a core principle.[7] Therefore, all handling procedures must be based on a thorough risk assessment that considers the quantity, physical form (solid powder vs. solution), and the specific laboratory operation being performed.

The Cornerstone of Safety: Risk Assessment

Before any work begins, a formal risk assessment must be conducted. This is not merely a procedural step but the foundation of a safe experimental workflow. The assessment determines the necessary level of containment and personal protective equipment.

Key Assessment Questions:

  • Quantity and Form: Are you handling micrograms of solid for a standard preparation or larger quantities? The risk of aerosolization and significant contamination increases with the amount of solid powder handled.

  • Procedure: What is the specific task? Weighing a powder, preparing a stock solution, or transferring a liquid aliquot? Each carries a different risk profile for spills, splashes, and inhalation.

  • Environment: Will the work be conducted on an open bench, in a fume hood, or a glove box? The choice of engineering controls is dictated by the potential for exposure.[8]

  • Duration and Frequency: How long and how often will the compound be handled? Prolonged or repeated exposure can increase health risks.[3]

The flowchart below illustrates a logical pathway for determining the appropriate level of engineering controls and PPE based on your specific operational context.

PPE_Decision_Workflow cluster_0 Risk Assessment & Control Selection cluster_1 Personal Protective Equipment (PPE) Protocol start Start: Handling Roxatidine-d10 Hemioxalate task What is the task? start->task weighing Weighing Solid Powder task->weighing Solid solution Preparing Stock Solution / Handling Liquids task->solution Liquid control_weighing Use Ventilated Balance Enclosure or Chemical Fume Hood weighing->control_weighing control_solution Use Chemical Fume Hood solution->control_solution ppe_level Determine Required PPE Level control_weighing->ppe_level control_solution->ppe_level ppe_protocol Proceed to PPE Donning Protocol ppe_level->ppe_protocol

Caption: Risk assessment workflow for handling Roxatidine-d10 Hemioxalate.

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory for all operations involving Roxatidine-d10 Hemioxalate. The principle of "as low as reasonably practicable" (ALARP) should guide all exposure control strategies. Potent compounds require a holistic approach where PPE is the final, critical barrier protecting the operator.[9][10]

PPE Category Specification Rationale & Best Practices
Hand Protection Double-gloving with powder-free nitrile gloves.The outer glove provides primary protection and can be changed frequently if contamination is suspected. The inner glove protects the skin during doffing. Nitrile offers good chemical resistance for incidental contact.[11] Always check the manufacturer's compatibility data.
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166. A full-face shield should be worn over goggles when there is a significant risk of splashes, such as when handling larger volumes or preparing solutions.[12][13]Protects against accidental splashes of solutions and airborne particles. Standard safety glasses do not provide an adequate seal and are insufficient.[12]
Body Protection A disposable, low-lint, solid-front laboratory gown with knit cuffs.[14] For larger-scale operations, a polyethylene-coated gown or "bunny suit" provides enhanced protection.[14]The solid front and tight cuffs prevent particulate and liquid penetration. Gowns should be changed immediately if contaminated and must not be worn outside the laboratory area to prevent cross-contamination.
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the solid powder outside of a ventilated enclosure. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[9][15]The primary hazard when handling the solid is inhalation of fine particles. A standard surgical mask does not provide adequate protection.[14] All respirator use requires prior medical clearance and fit-testing.

Procedural Guidance: Donning, Doffing, and Disposal

The integrity of your PPE is only as good as your procedure. Contamination often occurs during the removal (doffing) of equipment. Follow these steps meticulously.

Donning PPE: A Step-by-Step Protocol
  • Preparation: Ensure all necessary PPE is available and has been inspected for defects.

  • Gown: Put on the laboratory gown, ensuring complete back closure.

  • Respirator/Mask: If required, don your N95 respirator or PAPR hood. Perform a seal check.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if the risk assessment requires it.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the knit cuffs of the gown. Don the second, outer pair of gloves over the first.

Doffing PPE: The Decontamination-First Approach

This sequence is designed to move from most contaminated to least contaminated, minimizing the risk of exposure.

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of immediately in a designated hazardous waste container.

  • Gown: Unfasten the gown. Peel it away from your body, touching only the inside. Turn the gown inside out as you remove it, roll it into a bundle, and dispose of it.

  • Exit Handling Area: You may now exit the immediate handling area to complete the final doffing steps.

  • Eye/Face Protection: Remove the face shield (if used) and goggles by handling the strap or earpieces. Avoid touching the front surface. Place in a designated area for decontamination.

  • Respirator: Remove your respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[16]

Doffing_Procedure cluster_0 PPE Doffing Sequence Glove_Outer 1. Remove Outer Gloves Gown 2. Remove Gown (Inside Out) Glove_Outer->Gown Exit 3. Exit Immediate Work Area Gown->Exit Face_Shield 4. Remove Face Shield / Goggles Exit->Face_Shield Respirator 5. Remove Respirator Face_Shield->Respirator Glove_Inner 6. Remove Inner Gloves Respirator->Glove_Inner Wash 7. Wash Hands Thoroughly Glove_Inner->Wash

Caption: Sequential procedure for the safe removal of PPE.

Decontamination and Disposal Plan

Proper disposal is a critical final step to prevent secondary exposure to colleagues and environmental contamination.

  • Solid Waste: All disposable PPE (gloves, gowns, respirator masks), contaminated weighing papers, and pipette tips must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container compatible with the solvent used. Never dispose of this material down the drain.

  • Decontamination: Work surfaces must be decontaminated after each use. Use a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent, and then a final rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national regulations.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these rigorous protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Vertex AI Search. Roxatidine, Second generation histamine H2 receptor antagonist | PDF - Slideshare.
  • HORIBA. Safety Data Sheet.
  • Core & Main. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • MedchemExpress.com. Roxatidine | H2 Receptor Antagonist.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • 4 - SAFETY DATA SHEET.
  • Cayman Chemical. Roxatidine Acetate (hydrochloride) - PRODUCT INFORMATION.
  • ECHEMI. Roxatidine acetate hydrochloride SDS, 93793-83-0 Safety Data Sheets.
  • Cayman Chemical. Safety Data Sheet.
  • Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials.
  • Selleck Chemicals. Roxatidine Acetate HCl | Histamine Receptor antagonist | CAS 93793-83-0.
  • Cayman Chemical. Roxatidine-d10 (hemioxalate) (CAS Number: 2832423-41-1).
  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • PMC. Safe handling of hazardous drugs.
  • NIH. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Frontiers. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model.
  • Clinivex. Roxatidine-d10 Hemioxalate.
  • Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Triumvirate Environmental. 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Princeton EHS. Safe handling of organolithium compounds in the laboratory.
  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach.
  • Hampshire College. Lab Safety Manual: Working with Hazardous Materials.
  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.